(R)-2-Methylimino-1-phenylpropan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(1R)-2-methylimino-1-phenylpropan-1-ol |
InChI |
InChI=1S/C10H13NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-7,10,12H,1-2H3/t10-/m0/s1 |
InChI Key |
WJOBFSVTSCWIDG-JTQLQIEISA-N |
SMILES |
CC(=NC)C(C1=CC=CC=C1)O |
Isomeric SMILES |
CC(=NC)[C@@H](C1=CC=CC=C1)O |
Canonical SMILES |
CC(=NC)C(C1=CC=CC=C1)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (R)-2-Methylimino-1-phenylpropan-1-ol
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and pharmacological profile of (R)-2-Methylimino-1-phenylpropan-1-ol, also known as (R)-N-methyl-cathinone or (R)-methcathinone. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.
Chemical and Physical Properties
This compound is a chiral molecule and a member of the cathinone class of stimulants.[1] It is structurally related to amphetamines and is the β-keto analogue of methamphetamine.[2][3] The presence of a ketone group at the β-position makes it a more polar molecule compared to methamphetamine.[3]
Below is a summary of its known chemical and physical properties. It is important to note that much of the available data pertains to the racemic mixture of methcathinone. Data specific to the (R)-enantiomer is indicated where available.
Table 1: General and Computed Properties of this compound and Related Compounds
| Property | This compound | Methcathinone (Racemic) | Methcathinone Hydrochloride (Racemic) |
| IUPAC Name | (1R)-2-(methylimino)-1-phenylpropan-1-ol[1] | 2-(Methylamino)-1-phenyl-1-propanone | 2-(Methylamino)-1-phenyl-1-propanone hydrochloride[4] |
| Synonyms | (R)-N-methyl-cathinone, (R)-methcathinone, (+)-Methcathinone[5] | Ephedrone, Cat, Jeff[6] | - |
| Molecular Formula | C₁₀H₁₃NO[1] | C₁₀H₁₃NO[6] | C₁₀H₁₃NO·HCl[4] |
| Molecular Weight | 163.22 g/mol [1][5] | 163.22 g/mol [6] | 199.68 g/mol [4] |
| CAS Number | 160977-88-8[7] | 5650-44-2[6] | 49656-78-2[4] |
| Appearance | - | Liquid at room temperature[4] | Crystals |
| Melting Point | - | - | 176-177 °C[4] |
| XLogP3 | - | 1.6[5] | - |
| Hydrogen Bond Donor Count | 1[1] | 1[5] | - |
| Hydrogen Bond Acceptor Count | 2[1] | 2[5] | - |
| Rotatable Bond Count | 3[1] | 3[5] | - |
Table 2: Spectroscopic Data for Methcathinone
| Spectroscopic Technique | Key Data Points |
| Mass Spectrometry (GC-MS) | NIST library data available for the main library.[5] Thermal decomposition can occur during GC-MS analysis.[8] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available.[5] |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra have been reported for the hydrochloride salt in DMSO-d₆.[9] |
Experimental Protocols
The primary synthesis route for methcathinone involves the oxidation of ephedrine or pseudoephedrine.[8] Various oxidizing agents have been employed, with potassium permanganate and chromium-based reagents being the most common.
This method relies on the strong oxidizing properties of potassium permanganate (KMnO₄) to convert the secondary alcohol group of ephedrine into a ketone.
Experimental Workflow: Potassium Permanganate Oxidation
Caption: Workflow for methcathinone synthesis via KMnO₄ oxidation.
Detailed Methodology:
-
Reaction Setup: Ephedrine hydrochloride (2g) is dissolved in a mixture of methylene chloride (200 mL), acetic acid (10 mL), and water (100 mL) in an Erlenmeyer flask equipped with a magnetic stirrer.[10]
-
Oxidation: Potassium permanganate (2g) is added to the solution, and the mixture is stirred at room temperature for 30 minutes.[10]
-
Quenching: The reaction is quenched by adding a sufficient amount of sodium hydrogen sulfite to reduce the precipitated manganese dioxide.[10]
-
Extraction: The aqueous phase is made basic with 5N sodium hydroxide (NaOH), and the methylene chloride layer containing the methcathinone free base is separated.[10]
-
Purification: The organic layer is extracted with 0.5N sulfuric acid (H₂SO₄). This acidic aqueous layer is then basified with sodium bicarbonate and extracted again with methylene chloride.[10]
-
Isolation: The solvent is removed by rotary evaporation to yield methcathinone as a colorless liquid.[10]
-
Salt Formation: The free base is dissolved in a suitable solvent like hexane, and gaseous hydrochloric acid is bubbled through the solution to precipitate methcathinone hydrochloride.[10]
An alternative method utilizes sodium dichromate in an acidic medium.
Experimental Workflow: Sodium Dichromate Oxidation
Caption: Workflow for methcathinone synthesis via dichromate oxidation.
Detailed Methodology:
-
Preparation of Oxidizing Solution: A solution of sodium dichromate (0.99g) and concentrated sulfuric acid (1.33g) in water (4.46 cc) is prepared.[11]
-
Reaction Setup: l-ephedrine (1.65g) is dissolved in water (4.7 cc) and concentrated sulfuric acid (0.55 cc).[11]
-
Oxidation: The dichromate solution is added slowly with stirring to the ephedrine solution at room temperature. The mixture is stirred for an additional 4 to 6 hours.[11]
-
Work-up: The reaction mixture is made alkaline with sodium hydroxide solution. The aqueous mixture is then extracted with chloroform and ether.[11]
-
Isolation and Purification: The combined organic extracts are treated with an excess of dry hydrogen chloride gas. The solvents are evaporated, and the resulting hydrochloride salt is purified by recrystallization from ethanol and ether.[11]
Pharmacological Properties and Mechanism of Action
(R)-methcathinone is a potent central nervous system stimulant with effects comparable to methamphetamine and cocaine.[3][12] Its primary mechanism of action involves the enhancement of monoaminergic neurotransmission.[2]
Key Pharmacological Effects:
-
Monoamine Transporter Inhibition: Methcathinone has strong affinities for the dopamine transporter (DAT) and the norepinephrine transporter (NET), inhibiting the reuptake of these neurotransmitters.[3] Its affinity for the serotonin transporter (SERT) is lower.[3]
-
Neurotransmitter Release: It potentiates the release of dopamine from dopaminergic nerve terminals.[3]
-
Enantiomer-specific Activity: Studies have shown that the enantiomers of methcathinone exhibit different pharmacological and neurotoxic profiles. The (R)-enantiomer has been found to be more potent in producing toxic effects on dopamine neurons in mice compared to the (S)-enantiomer.[13] However, in drug discrimination studies in rats trained to recognize the stimulus effects of S(-)-methcathinone, the S(-)-enantiomer was found to be more potent.[14]
-
Behavioral Effects: Administration of methcathinone leads to increased locomotor activity, euphoria, increased alertness, and appetite suppression.[3][13]
Signaling Pathway: Mechanism of Action at the Dopaminergic Synapse
Caption: (R)-Methcathinone's action on the dopaminergic synapse.
This diagram illustrates that (R)-methcathinone exerts its stimulant effects by blocking the dopamine transporter (DAT), which prevents the reuptake of dopamine from the synaptic cleft, and by promoting the release of dopamine from synaptic vesicles. This leads to an increased concentration of dopamine in the synapse, resulting in enhanced postsynaptic signaling.
Conclusion
This compound is a potent psychostimulant with a well-defined mechanism of action primarily targeting the dopaminergic and noradrenergic systems. Its synthesis from readily available precursors like ephedrine has contributed to its prevalence. The stereochemistry of the molecule plays a significant role in its pharmacological and toxicological profile, highlighting the importance of enantiomer-specific research in understanding its effects. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the study of cathinone derivatives and their impact on neurobiology.
References
- 1. This compound | C10H13NO | CID 656502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methcathinone Increases Visually-evoked Neuronal Activity and Enhances Sensory Processing Efficiency in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methcathinone - Wikipedia [en.wikipedia.org]
- 4. swgdrug.org [swgdrug.org]
- 5. (+)-Methcathinone | C10H13NO | CID 24011714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methcathinone [webbook.nist.gov]
- 7. R(+)-Methcathinone [webbook.nist.gov]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. forendex.southernforensic.org [forendex.southernforensic.org]
- 10. Erowid Cathinone Vault : Methcathinone FAQ [erowid.org]
- 11. erowid.org [erowid.org]
- 12. Methcathinone [chemeurope.com]
- 13. Neurotoxic and pharmacologic studies on enantiomers of the N-methylated analog of cathinone (methcathinone): a new drug of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discriminative stimulus effects of S(-)-methcathinone (CAT): a potent stimulant drug of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic Data of (R)-2-Methylimino-1-phenylpropan-1-ol
Introduction
(R)-2-Methylimino-1-phenylpropan-1-ol is a chiral imine derivative of phenylpropanolamine. Phenylpropanolamine derivatives, such as norephedrine and cathinone, are a well-studied class of compounds with significant physiological activity. The introduction of an imine functionality is expected to modulate its chemical and biological properties. This guide is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of the likely spectroscopic characteristics of this compound and a proposed methodology for its synthesis and analysis.
Proposed Synthesis
The synthesis of this compound can be envisioned through the condensation of (R)-1-hydroxy-1-phenylpropan-2-one with methylamine. This reaction is a standard method for imine formation.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of (R)-1-hydroxy-1-phenylpropan-2-one (1.0 eq) in a suitable aprotic solvent such as toluene or dichloromethane (10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (for toluene) or containing 4Å molecular sieves (for dichloromethane), add a solution of methylamine (1.2 eq, either as a solution in a compatible solvent or bubbled as a gas).
-
Reaction Conditions: If using toluene, heat the mixture to reflux to facilitate the removal of water via the Dean-Stark trap. If using dichloromethane with molecular sieves, the reaction can be stirred at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. If molecular sieves were used, filter them off. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.25-7.40 | m | 5H | Phenyl-H |
| 5.10 | d | 1H | CH-OH |
| 3.15 | s | 3H | N-CH₃ |
| 2.80 (broad) | s | 1H | OH |
| 1.95 | s | 3H | C-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 168.5 | C=N |
| 141.0 | Phenyl C (quaternary) |
| 128.5 | Phenyl CH |
| 128.0 | Phenyl CH |
| 126.0 | Phenyl CH |
| 75.0 | CH-OH |
| 45.0 | N-CH₃ |
| 18.0 | C-CH₃ |
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch |
| 3060-3030 | Medium | Aromatic C-H stretch |
| 2980-2920 | Medium | Aliphatic C-H stretch |
| ~1660 | Medium-Strong | C=N stretch (Imine) |
| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C stretch |
| ~1100 | Strong | C-O stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 163 | 40 | [M]⁺ (Molecular Ion) |
| 148 | 100 | [M - CH₃]⁺ |
| 105 | 80 | [C₆H₅CO]⁺ |
| 77 | 50 | [C₆H₅]⁺ |
| 58 | 60 | [CH₃C=NCH₃]⁺ |
Experimental Workflow
The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
Signaling Pathways
There is no information available in the scientific literature regarding the interaction of this compound with any biological signaling pathways. Further research would be required to elucidate its pharmacological and biochemical profile.
An In-depth Technical Guide on the Synthesis of (R)-2-Methylimino-1-phenylpropan-1-ol
This technical guide provides a comprehensive overview of a proposed synthetic pathway for (R)-2-Methylimino-1-phenylpropan-1-ol, a chiral imine of interest to researchers and professionals in drug development. Due to the limited availability of direct synthesis routes in the current literature, this document outlines a logical and feasible two-step pathway based on well-established chemical transformations. The proposed synthesis involves the oxidation of a chiral amino alcohol precursor to the corresponding ketone, followed by the formation of the target imine.
Proposed Synthesis Pathway
The synthesis of this compound can be envisioned through a two-step process, commencing with the stereoselective synthesis of the key intermediate, (R)-2-(methylamino)-1-phenylpropan-1-one (also known as (R)-methcathinone). This intermediate is subsequently reacted with methylamine to yield the final imine product.
Step 1: Oxidation of a Chiral Amino Alcohol Precursor to (R)-2-(methylamino)-1-phenylpropan-1-one
The initial step involves the oxidation of a readily available chiral amino alcohol. To obtain the desired (R)-configuration in the final product, the starting material should be the corresponding enantiomer. Suitable precursors include (1S,2R)-ephedrine or (1S,2S)-pseudoephedrine. The oxidation of the secondary alcohol group of these precursors to a ketone yields (R)-methcathinone. This transformation can be achieved using various oxidizing agents, with potassium permanganate or chromium-based reagents like Pyridinium chlorochromate (PCC) being common choices.[1][2][3][4]
Step 2: Imine Formation
The second step is the reaction of the synthesized (R)-2-(methylamino)-1-phenylpropan-1-one with methylamine to form the target imine, this compound. This is a classic condensation reaction between a ketone and a primary amine, which is typically carried out under mildly acidic conditions to facilitate the reaction.[5][6][7][8][9] The removal of water formed during the reaction is crucial to drive the equilibrium towards the imine product.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the proposed synthesis pathway. These protocols are based on established procedures for analogous reactions and should be adapted and optimized for the specific substrate and scale of the reaction.
Step 1: Synthesis of (R)-2-(methylamino)-1-phenylpropan-1-one via Oxidation of (1S,2R)-Ephedrine
Method A: Oxidation with Potassium Permanganate
-
Materials:
-
(1S,2R)-Ephedrine hydrochloride
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), dilute solution
-
Sodium hydroxide (NaOH), solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve a known quantity of (1S,2R)-Ephedrine hydrochloride in water.
-
Basify the solution with a sodium hydroxide solution to liberate the free base.
-
Extract the free base into diethyl ether. Dry the ethereal solution over anhydrous magnesium sulfate and then remove the solvent under reduced pressure to obtain (1S,2R)-ephedrine free base.
-
Prepare a solution of potassium permanganate in dilute sulfuric acid.
-
Slowly add the potassium permanganate solution to a solution of (1S,2R)-ephedrine in a suitable solvent (e.g., acetone or a mixture of water and an organic solvent) while maintaining the temperature at 0-5 °C with an ice bath.
-
Stir the reaction mixture vigorously until the purple color of the permanganate disappears, indicating the completion of the oxidation.
-
Filter the reaction mixture to remove the manganese dioxide precipitate.
-
Make the filtrate alkaline with a sodium hydroxide solution.
-
Extract the product, (R)-2-(methylamino)-1-phenylpropan-1-one, with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or chromatography.
-
Method B: Oxidation with Pyridinium Chlorochromate (PCC)
-
Materials:
-
(1S,2R)-Ephedrine
-
Pyridinium chlorochromate (PCC)
-
Celite® or silica gel
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend PCC and Celite® (or silica gel) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.[10][11][12][13]
-
Add a solution of (1S,2R)-ephedrine in anhydrous dichloromethane to the suspension dropwise at room temperature.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrates and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude (R)-2-(methylamino)-1-phenylpropan-1-one.
-
Purify the product by column chromatography on silica gel if necessary.
-
Step 2: Synthesis of this compound
-
Materials:
-
(R)-2-(methylamino)-1-phenylpropan-1-one
-
Methylamine (solution in a suitable solvent like THF or ethanol, or as a gas)
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous toluene or benzene
-
Molecular sieves (4Å) or a Dean-Stark apparatus
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve (R)-2-(methylamino)-1-phenylpropan-1-one in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (or containing activated 4Å molecular sieves).
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Add a slight excess of methylamine solution to the reaction mixture.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. If using molecular sieves, stir the reaction at room temperature or gentle heat for several hours.
-
Monitor the reaction progress by TLC until the starting ketone is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a Dean-Stark trap was used, remove the catalyst by washing the solution with a saturated sodium bicarbonate solution. If molecular sieves were used, filter them off.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be purified by distillation under reduced pressure or by column chromatography.
-
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis pathway. The values are based on typical yields and conditions reported for analogous reactions and should be considered as a reference for experimental planning.
| Step | Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1a | Oxidation | (1S,2R)-Ephedrine | KMnO₄, H₂SO₄ | Acetone/Water | 0 - 5 | 1 - 3 | 70 - 85 |
| 1b | Oxidation | (1S,2R)-Ephedrine | PCC | Dichloromethane | Room Temp. | 2 - 6 | 80 - 95 |
| 2 | Imine Formation | (R)-2-(methylamino)-1-phenylpropan-1-one | Methylamine, p-TSA | Toluene | Reflux | 4 - 12 | 85 - 95 |
Mandatory Visualization
Synthesis Pathway of this compound
Caption: Proposed two-step synthesis of this compound.
Experimental Workflow for Step 1 (PCC Oxidation)
Caption: Workflow for the oxidation of (1S,2R)-Ephedrine using PCC.
Logical Relationship for Imine Formation (Step 2)
Caption: Key components and conditions for the formation of the target imine.
References
- 1. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Ephedrone: 2-Methylamino-1-Phenylpropan-1-One (Jeff) - [www.rhodium.ws] [erowid.org]
- 5. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]
- 6. Imine formation-Typical procedures - operachem [operachem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
(R)-2-Methylimino-1-phenylpropan-1-ol mechanism of action
An In-Depth Technical Guide on the Putative Mechanism of Action of (R)-2-Methylimino-1-phenylpropan-1-ol
Introduction
This compound is a chiral molecule belonging to the substituted cathinone class. Synthetic cathinones are derivatives of the naturally occurring psychostimulant cathinone, found in the khat plant (Catha edulis). Structurally, they are β-keto analogues of amphetamines and are known to exert their primary effects on the central nervous system by modulating monoaminergic neurotransmission.[1]
Core Mechanism of Action: Monoamine Transporter modulation
The principal mechanism of action for synthetic cathinones involves the interaction with plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signaling.
Substituted cathinones can interact with these transporters in two primary ways:
-
Inhibition of Reuptake (Blockade): Similar to cocaine, some cathinones act as transporter inhibitors. They bind to the transporter protein, blocking the reuptake of monoamines from the synapse. This leads to an increased concentration and prolonged presence of neurotransmitters in the synaptic cleft, enhancing postsynaptic receptor activation.
-
Induction of Neurotransmitter Release (Substrate Activity): Like amphetamines, other cathinones act as transporter substrates. They are transported into the presynaptic neuron by the monoamine transporters. Once inside, they can disrupt the vesicular storage of neurotransmitters, leading to a reversal of transporter function and the release of monoamines into the synapse.[1]
The specific action of a cathinone derivative—whether it is primarily a reuptake inhibitor, a releasing agent, or a combination of both—is determined by its chemical structure.[1] Given the structure of this compound, it is hypothesized to interact with DAT, NET, and SERT, though its specific profile as an inhibitor versus a releaser is unknown without direct experimental evidence.
Signaling Pathway
The interaction of this compound with monoamine transporters is expected to initiate a cascade of downstream signaling events due to the enhanced stimulation of postsynaptic receptors.
Caption: Putative mechanism of action at the synapse.
Quantitative Data
No specific quantitative data for this compound has been published. The following tables summarize the in vitro potencies (IC50 values in µM) of various structurally related synthetic cathinones for the inhibition of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) uptake. This data provides a comparative context for the potential activity of this compound.
Table 1: Monoamine Transporter Uptake Inhibition by Substituted Cathinones
| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) |
| Mephedrone | 0.49 | 0.44 | 3.36 |
| Methylone | 0.94 | 1.3 | 2.0 |
| Butylone | 1.1 | 1.5 | 3.9 |
| MDPV | 0.004 | 0.003 | 3.4 |
| α-PVP | 0.013 | 0.026 | >10 |
Data compiled from various sources.
Table 2: Monoamine Release Meditated by Substituted Cathinones
| Compound | DA EC50 (µM) | NE EC50 (µM) | 5-HT EC50 (µM) |
| Mephedrone | 0.13 | 0.11 | 0.30 |
| Methylone | 0.22 | 0.28 | 0.21 |
| Methcathinone | 0.17 | 0.10 | >10 |
Data compiled from various sources.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of synthetic cathinones. These protocols would be applicable for investigating the pharmacological profile of this compound.
Monoamine Transporter Uptake Inhibition Assay
This assay determines the potency of a compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.
Experimental Workflow:
Caption: Workflow for monoamine transporter uptake assay.
Detailed Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well microplates and allowed to adhere overnight.
-
Assay Buffer Preparation: A Krebs-Ringer-HEPES (KRH) buffer is prepared.
-
Compound Preparation: A serial dilution of the test compound, this compound, is prepared in the assay buffer.
-
Pre-incubation: The cell culture medium is removed, and the cells are washed with KRH buffer. The cells are then pre-incubated with the various concentrations of the test compound for 10-20 minutes at 37°C.
-
Uptake Initiation: A mixture of radiolabeled (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) and unlabeled neurotransmitter is added to each well to initiate the uptake reaction.
-
Incubation: The plates are incubated for a short period (e.g., 5-15 minutes) at 37°C.
-
Uptake Termination: The reaction is terminated by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the radioactivity in each well is measured using a liquid scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter.
Neurotransmitter Release Assay
This assay measures the ability of a compound to induce the release of pre-loaded radiolabeled neurotransmitters from synaptosomes or cells expressing the transporters.
Experimental Workflow:
Caption: Workflow for neurotransmitter release assay.
Detailed Methodology:
-
Preparation of Synaptosomes or Cells: Synaptosomes are prepared from specific brain regions (e.g., striatum for DAT) of rats, or transporter-expressing cells are used.
-
Pre-loading: The synaptosomes or cells are incubated with a radiolabeled neurotransmitter to allow for its uptake and storage.
-
Washing: The preparation is washed multiple times with buffer to remove any extracellular radiolabel.
-
Initiation of Release: The washed synaptosomes or cells are incubated with various concentrations of the test compound.
-
Sample Collection: At specified time points, the supernatant is collected.
-
Quantification: The amount of radioactivity in the supernatant is measured by liquid scintillation counting.
-
Data Analysis: The amount of release is calculated as a percentage of the total radioactivity in the cells. The data is then used to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal release.
Conclusion
While direct experimental data for this compound is currently lacking, its structural similarity to other synthetic cathinones strongly suggests that its primary mechanism of action involves the modulation of monoamine transporters (DAT, NET, and SERT). It is likely to act as either a reuptake inhibitor, a releasing agent, or possess a mixed pharmacological profile. To definitively characterize its mechanism of action, further in vitro and in vivo studies are necessary, employing the experimental protocols detailed in this guide. Such research will be crucial for understanding its potential pharmacological effects and abuse liability.
References
An In-Depth Technical Guide to the Chirality and Stereochemistry of 2-Methylimino-1-phenylpropan-1-ol
Disclaimer: Direct experimental data for 2-methylimino-1-phenylpropan-1-ol is scarce in publicly available literature. This guide provides a comprehensive overview based on the well-documented chemistry of its close structural analog, 2-methylamino-1-phenylpropan-1-ol (ephedrine and its stereoisomers). The experimental protocols and data presented are for this analogous compound and should be considered as a predictive model for 2-methylimino-1-phenylpropan-1-ol.
Introduction
2-Methylimino-1-phenylpropan-1-ol is a chiral molecule with structural similarities to cathinone and its derivatives, a class of compounds known for their psychostimulant properties. The stereochemistry of such molecules is of paramount importance in drug development, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. This technical guide delves into the chirality, potential stereoisomers, synthesis, and analytical characterization of 2-methylimino-1-phenylpropan-1-ol, providing a framework for researchers and scientists in the field of drug development and pharmacology.
Chirality and Stereoisomerism
2-Methylimino-1-phenylpropan-1-ol possesses two chiral centers at the C1 and C2 positions of the propanol backbone. This gives rise to a total of four possible stereoisomers, existing as two pairs of enantiomers. These diastereomeric pairs are analogous to the erythro and threo forms of ephedrine.
The four stereoisomers are:
-
(1R,2S)-2-methylimino-1-phenylpropan-1-ol
-
(1S,2R)-2-methylimino-1-phenylpropan-1-ol
-
(1R,2R)-2-methylimino-1-phenylpropan-1-ol
-
(1S,2S)-2-methylimino-1-phenylpropan-1-ol
The relationship between these stereoisomers is depicted in the diagram below.
Synthesis of Stereoisomers
A plausible synthetic route to the stereoisomers of 2-methylimino-1-phenylpropan-1-ol involves the N-methylation of the corresponding stereoisomers of 2-amino-1-phenylpropan-1-ol. The synthesis of the precursor amino alcohols is well-established.
Proposed Synthesis of 2-Methylimino-1-phenylpropan-1-ol
A general method for the formation of an imine from a primary amine involves reaction with an aldehyde or ketone. For N-methylation to form an imine, a more specific multi-step process or a direct methylation of the corresponding amine followed by oxidation would be necessary. A plausible, though not experimentally verified for this specific compound, synthetic workflow is outlined below.
Physicochemical Data (of Analogous 2-Methylamino-1-phenylpropan-1-ol Stereoisomers)
The following tables summarize key physicochemical data for the stereoisomers of 2-methylamino-1-phenylpropan-1-ol, which can serve as an estimate for the properties of the corresponding 2-methylimino-1-phenylpropan-1-ol stereoisomers.
| Stereoisomer Configuration | Common Name | Melting Point (°C) | Specific Rotation ([α]D) |
| (1R,2S) | (-)-Ephedrine | 34 | -41° (c=5, H₂O) |
| (1S,2R) | (+)-Ephedrine | 34 | +41° (c=5, H₂O) |
| (1R,2R) | (-)-Pseudoephedrine | 118-120 | -52.5° (c=0.8, EtOH) |
| (1S,2S) | (+)-Pseudoephedrine | 118-120 | +52.5° (c=0.8, EtOH) |
Experimental Protocols
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
The separation of the stereoisomers of 2-methylimino-1-phenylpropan-1-ol can be achieved using chiral HPLC. A general protocol, adaptable for this compound based on methods for similar amines and amino alcohols, is provided below.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak AD-H or Chiralcel OD-H)
-
UV detector
Mobile Phase:
-
A mixture of n-hexane and isopropanol with a small amount of a basic modifier like diethylamine (DEA) is typically effective for normal-phase separation. A common starting point is a ratio of 90:10 (n-hexane:isopropanol) with 0.1% DEA.
Procedure:
-
Prepare a standard solution of the mixture of stereoisomers in the mobile phase.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution of the stereoisomers using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Optimize the separation by adjusting the ratio of n-hexane to isopropanol and the concentration of the basic modifier.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of the synthesized imine can be confirmed using ¹H and ¹³C NMR spectroscopy. While specific spectra for 2-methylimino-1-phenylpropan-1-ol are not available, the expected chemical shifts can be predicted based on analogous structures.
Expected ¹H NMR Features:
-
Phenyl protons: Multiplet in the aromatic region (δ 7.2-7.5 ppm).
-
CH-OH proton: A doublet or singlet depending on coupling with the adjacent proton.
-
CH-N proton: A quartet or multiplet.
-
N=CH₂ protons: Two distinct signals for the geminal protons.
-
CH₃ proton: A doublet.
Expected ¹³C NMR Features:
-
Phenyl carbons: Several signals in the aromatic region (δ 125-145 ppm).
-
C=N carbon: A signal in the downfield region characteristic of an imine carbon.
-
CH-OH carbon: A signal around δ 70-80 ppm.
-
CH-N carbon: A signal around δ 50-60 ppm.
-
CH₃ carbon: A signal in the aliphatic region.
Characterization by Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M⁺): The peak corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Characteristic fragments resulting from the cleavage of the C-C bond between the carbonyl/hydroxyl group and the adjacent carbon, as well as cleavage of the imine bond.
Potential Biological Activity and Signaling Pathways
Given its structural similarity to cathinone derivatives, 2-methylimino-1-phenylpropan-1-ol is likely to interact with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] The stereochemistry is expected to play a crucial role in the potency and selectivity of this interaction.
The proposed mechanism of action involves the inhibition of monoamine reuptake, leading to an increase in the extracellular concentration of these neurotransmitters in the synaptic cleft. This, in turn, enhances neurotransmission.
Conclusion
This technical guide provides a comprehensive overview of the stereochemistry of 2-methylimino-1-phenylpropan-1-ol, drawing heavily on the well-established chemistry of its amino alcohol analog. The provided information on stereoisomers, potential synthetic routes, and analytical methods serves as a valuable resource for researchers and scientists. Further experimental investigation is required to fully elucidate the specific properties and biological activity of the individual stereoisomers of 2-methylimino-1-phenylpropan-1-ol.
References
An In-depth Technical Guide to (R)-2-Methylimino-1-phenylpropan-1-ol: Discovery, History, and Scientific Context
A Note to the Reader: Information regarding the specific chemical entity, (R)-2-Methylimino-1-phenylpropan-1-ol, is exceptionally scarce within published scientific literature. While its chemical structure is cataloged in databases such as PubChem and ChEBI, there is a notable absence of research detailing its specific discovery, synthesis, or pharmacological profile.
Therefore, this guide will provide a comprehensive overview of the closely related and extensively studied class of synthetic cathinones. By examining the discovery, history, synthesis, and pharmacology of analogous compounds, particularly N-methylated cathinones like methcathinone, we can establish a robust scientific context for understanding the potential properties of this compound. This approach is grounded in the well-established principles of structure-activity relationships within this class of psychoactive compounds.
Introduction to this compound
This compound is a chiral molecule belonging to the broader class of substituted cathinones. Its structure suggests it is a derivative of cathinone, featuring a methyl-imino group at the second carbon of the propane chain.
Chemical and Physical Properties (Computed)
| Property | Value | Source |
| IUPAC Name | (1R)-2-(methylimino)-1-phenylpropan-1-ol | PubChem[1] |
| Molecular Formula | C₁₀H₁₃NO | PubChem[1] |
| Molecular Weight | 163.22 g/mol | PubChem[1] |
| ChEBI ID | CHEBI:16825 | ChEBI |
| KEGG ID | C04351 | KEGG |
Discovery and History of Cathinones
The story of synthetic cathinones begins with the natural product from which they are derived: cathinone.
The Khat Plant and Naturally Occurring Cathinone: For centuries, the leaves of the Catha edulis plant, commonly known as khat, have been chewed for their stimulant and euphoric effects in East Africa and the Arabian Peninsula. Initially, the primary psychoactive component was believed to be cathine (d-norpseudoephedrine). However, in the 1970s, researchers isolated a more potent alkaloid, (-)-cathinone, which is the S-enantiomer of 2-amino-1-phenyl-1-propanone. It was determined that cathinone is the principal active constituent responsible for the stimulant effects of fresh khat leaves.
Emergence of Synthetic Cathinones: The first synthetic cathinone, methcathinone (also known as ephedrone), was synthesized in 1928.[2] However, widespread non-medical use of synthetic cathinones did not begin until the late 20th and early 21st centuries. Clandestine chemists began to synthesize a wide array of cathinone derivatives, often marketed as "bath salts" or "research chemicals," to circumvent existing drug laws. These compounds, such as mephedrone and methylone, gained notoriety for their potent psychostimulant effects.
Synthesis of Cathinone Derivatives
Due to the lack of a specific synthesis protocol for this compound, a general and a specific synthesis for a closely related and well-documented compound, methcathinone, are provided below. The synthesis of many cathinone derivatives often involves the oxidation of a corresponding amino alcohol precursor or the reaction of an α-haloketone with an appropriate amine.
General Synthesis of N-Alkyl Cathinones
A common method for synthesizing N-alkylated cathinone derivatives involves a two-step process:
-
α-Bromination of a Propiophenone: The synthesis typically starts with a substituted propiophenone, which is then brominated at the alpha position.
-
Nucleophilic Substitution: The resulting α-bromoketone is then reacted with the desired primary or secondary amine (e.g., methylamine for methcathinone) to yield the final cathinone derivative, usually as a hydrochloride or hydrobromide salt.
Experimental Protocol: Synthesis of Methcathinone from Pseudoephedrine
This protocol describes the oxidation of pseudoephedrine to methcathinone using potassium permanganate. This method is stereospecific, meaning the chirality of the starting material influences the chirality of the product.
Materials:
-
Pseudoephedrine hydrochloride
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium hydroxide (NaOH)
-
Toluene
-
Dry ice/acetone bath
-
Standard laboratory glassware
Procedure:
-
Dissolution of Pseudoephedrine: Dissolve pseudoephedrine hydrochloride in water.
-
Preparation of Oxidizing Solution: In a separate flask, prepare a solution of potassium permanganate in water and cool it in a dry ice/acetone bath. Slowly add concentrated sulfuric acid to this solution while keeping it cold.
-
Oxidation: Slowly add the pseudoephedrine solution to the cold oxidizing solution with constant stirring. The reaction is exothermic and should be kept cold to prevent over-oxidation. The reaction mixture will turn brown as manganese dioxide (MnO₂) precipitates.
-
Neutralization and Extraction: After the reaction is complete, allow the mixture to warm to room temperature. Make the solution basic by adding a solution of sodium hydroxide. This will precipitate manganese salts. Extract the aqueous layer multiple times with toluene.
-
Isolation of Product: Combine the organic extracts and dry them over an anhydrous salt (e.g., magnesium sulfate). The solvent can then be evaporated to yield methcathinone freebase. For the more stable hydrochloride salt, the toluene solution can be bubbled with dry HCl gas to precipitate methcathinone HCl.
Disclaimer: This protocol is provided for informational purposes only and should only be performed by trained professionals in a controlled laboratory setting. The synthesis of controlled substances is illegal in many jurisdictions.
Pharmacology of Synthetic Cathinones
The primary mechanism of action for most synthetic cathinones is their interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signaling.
Synthetic cathinones can act as either:
-
Reuptake Inhibitors (Blockers): These compounds bind to the transporters and prevent the reuptake of monoamines, leading to an increased concentration of neurotransmitters in the synapse. This mechanism is similar to that of cocaine.
-
Releasers (Substrates): These compounds are transported into the presynaptic neuron by the monoamine transporters. Once inside, they disrupt the vesicular storage of monoamines and can reverse the direction of the transporter, causing a significant efflux of neurotransmitters into the synapse. This mechanism is similar to that of amphetamine.
The specific action (releaser vs. blocker) and the selectivity for DAT, NET, or SERT depend on the specific chemical structure of the cathinone derivative.
Quantitative Pharmacological Data
The following table summarizes the in vitro pharmacological data for several well-characterized synthetic cathinones. The data is presented as the half-maximal inhibitory concentration (IC₅₀) for reuptake inhibition or the half-maximal effective concentration (EC₅₀) for neurotransmitter release. Lower values indicate greater potency.
Table 1: In Vitro Potency of Selected Synthetic Cathinones at Monoamine Transporters
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DA Release EC₅₀ (nM) | 5-HT Release EC₅₀ (nM) |
| Cathinone | 74 | 36 | >10,000 | 132 | >10,000 |
| Methcathinone | 37 | 45 | 1,133 | 113 | >10,000 |
| Mephedrone | 129 | 50 | 99 | 43 | 56 |
| Methylone | 147 | 100 | 114 | 75 | 118 |
| MDPV | 2.4 | 1.9 | 2,267 | >10,000 | >10,000 |
Data compiled from various sources.
Analytical Methods for Cathinone Derivatives
The identification and quantification of synthetic cathinones in seized materials and biological samples are crucial for forensic and clinical toxicology. A variety of analytical techniques are employed for this purpose.
Presumptive Color Tests
Simple, rapid color tests can provide a preliminary indication of the presence of cathinones. However, these tests are not specific and require confirmation by more sophisticated methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the separation and identification of volatile and thermally stable compounds like synthetic cathinones. The mass spectra of cathinones often show characteristic fragmentation patterns, aiding in their identification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific method for the analysis of synthetic cathinones and their metabolites in complex matrices like blood and urine. It does not require the analytes to be volatile, which is an advantage for some of the less stable derivatives.
Experimental Protocol: Sample Preparation for LC-MS Analysis of Cathinones in Urine
Materials:
-
Urine sample
-
Internal standard solution
-
Phosphate buffer (pH 6)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Methanol
-
Dichloromethane
-
Isopropanol
-
Ammonium hydroxide
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To a 1 mL urine sample, add the internal standard and 1 mL of phosphate buffer. Vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing methanol and then water through it.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water and then a mild organic solvent (e.g., 20% methanol in water) to remove interferences.
-
Elution: Elute the cathinones from the cartridge using a basic organic solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide, 80:20:2 v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.
Conclusion
While a detailed technical guide on the discovery and history of this compound is not possible due to the absence of specific research, this guide provides a comprehensive overview of the broader class of synthetic cathinones to which it belongs. The principles of synthesis, pharmacology, and analysis discussed for well-known derivatives like methcathinone offer a valuable framework for understanding the potential characteristics of this and other novel cathinone analogs. The structure-activity relationships within the cathinone class suggest that this compound would likely exhibit psychostimulant properties mediated by interactions with monoamine transporters. However, its specific potency, selectivity, and mechanism of action (releaser vs. blocker) would require empirical investigation. The continued emergence of new synthetic cathinones underscores the importance of ongoing research to characterize these compounds and understand their pharmacological and toxicological profiles.
References
Physical and chemical properties of C10H13NO
An In-depth Technical Guide to the Physical and Chemical Properties of C10H13NO Isomers
The chemical formula C10H13NO represents a variety of structural isomers, many of which are pharmacologically significant molecules that interact with the sympathetic nervous system. As isomers, these compounds share the same atomic composition but differ in the arrangement of their atoms, leading to distinct physical, chemical, and biological properties.[1] This variation is critical in the fields of pharmacology and drug development, where subtle structural differences can result in significant changes in efficacy, receptor selectivity, and safety profiles.[2][3]
This guide provides a detailed examination of four prominent isomers of C10H13NO: phenylephrine, synephrine, ephedrine, and pseudoephedrine. It is intended for researchers, scientists, and drug development professionals, offering a comparative summary of their properties, detailed experimental protocols for their characterization, and visualizations of relevant biological pathways and experimental workflows.
Key Isomers of C10H13NO
-
Phenylephrine : A selective α1-adrenergic receptor agonist, primarily used as a nasal decongestant and vasopressor to increase blood pressure.[4][5][6] It is the (R)-stereoisomer.[4]
-
Synephrine : An alkaloid found naturally in some plants, notably bitter orange (Citrus aurantium).[7][8] It acts as an adrenergic agonist and is commonly found in dietary supplements marketed for weight loss.[8][9][10]
-
Ephedrine : A mixed-acting sympathomimetic amine that stimulates both α- and β-adrenergic receptors.[11][12] It is used as a bronchodilator and decongestant and occurs naturally in plants of the Ephedra genus.[13][14]
-
Pseudoephedrine : A diastereomer of ephedrine, widely used as a nasal and sinus decongestant.[15][16] It acts primarily as a norepinephrine-releasing agent.[15] Due to its use in the illicit synthesis of methamphetamine, its sale is often restricted.[16][17]
Physical and Chemical Properties
The quantitative physical and chemical properties of these isomers are summarized below. These values are crucial for identification, formulation, and understanding their behavior in biological systems.
Table 1: Physical Properties of C10H13NO Isomers
| Property | Phenylephrine | Synephrine (p-synephrine) | Ephedrine (l-ephedrine) | Pseudoephedrine |
| Molecular Weight ( g/mol ) | 167.20 | 167.20 | 165.23 | 165.23 |
| Melting Point (°C) | 169-172[4][18] | 187 (dec.)[8] | 37-40[14][19] | 118-120[17][20] |
| Boiling Point (°C) | Not specified | 295.79 (estimate)[8] | 255-260[14][19] | ~130 (at 16 Torr)[17] |
| Solubility | Freely soluble in water.[4] | Soluble in water.[10] | Soluble in water, alcohol, chloroform, ether.[12][19] | Sparingly soluble in water; freely soluble in alcohol or ether.[20] |
| pKa | Not specified | 9.55 (phenolic), 9.79 (ammonium)[7] | Not specified | 9.4[21] |
| Optical Rotation | -55.5° (c=5, 1mol/L HCl)[6] | (R)-isomer is levorotatory[7] | [α]D25 -33 to -35.5° (as HCl salt)[19] | [α]D20 +51.2° (in ethanol)[20] |
Table 2: Chemical and Pharmacological Properties
| Property | Phenylephrine | Synephrine (p-synephrine) | Ephedrine (l-ephedrine) | Pseudoephedrine |
| Chemical Class | Phenylethanolamine, Phenol[4] | Phenethylamine alkaloid[8][22] | Phenethylamine alkaloid[12] | Substituted amphetamine, Phenylethanolamine[15][17][20] |
| Primary Mechanism | Selective α1-adrenergic agonist.[23][24] | α- and β-adrenergic agonist.[8][9] | α- and β-adrenergic agonist; norepinephrine release.[11][12] | Norepinephrine releasing agent.[15] |
| Stability | Darkens on exposure to light (as sulfate salt).[11] | Not specified | Affected by light (as HCl salt).[19] | Stable; may discolor on exposure to light.[21] |
| Key Reactions | Standard reactions of phenols and secondary amines. | Standard reactions of phenols and secondary amines. | Can undergo oxidation and reduction. | Can be reduced to form methamphetamine.[17] |
Signaling Pathways
The pharmacological effects of these isomers are mediated through their interaction with adrenergic receptors, which triggers intracellular signaling cascades. The pathway for phenylephrine, a selective α1-agonist, is well-characterized and serves as an excellent example.
Phenylephrine Signaling Pathway
Phenylephrine binding to the α1-adrenergic receptor (a Gq-protein coupled receptor) initiates a cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[5][25] These events converge on downstream effectors, including Ca2+-calmodulin-dependent protein kinase II (CaMKII), ultimately leading to the phosphorylation of transcription factors like cAMP response element-binding protein (CREB), which is implicated in cellular responses like cardiac hypertrophy.[26][27]
Caption: Phenylephrine-induced α1-adrenergic signaling cascade leading to CREB activation.
Experimental Protocols
Accurate characterization of these isomers relies on standardized experimental procedures. Below are detailed protocols for determining key physical properties.
Protocol 1: Melting Point Determination via Capillary Method
This protocol describes the determination of a melting point range for a solid organic compound using a digital melting point apparatus (e.g., DigiMelt or Mel-Temp).[28][29]
Materials:
-
Digital melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
The solid organic compound sample
Procedure:
-
Sample Preparation:
-
Place a small amount of the dry organic compound into a clean mortar and grind it into a fine powder.[30][31] This ensures uniform packing and heat transfer.
-
Invert a capillary tube and press the open end into the powder.
-
Tap the sealed end of the tube gently on a hard surface to pack the powder into the bottom. Repeat until a column of 2-3 mm of packed sample is achieved.[29][30]
-
-
Apparatus Setup:
-
Turn on the melting point apparatus. Ensure the heating block is clean and at room temperature.
-
If the approximate melting point is unknown, perform a rapid determination by setting a high heating rate (e.g., 10-20°C/min) to find a rough range.[28][29]
-
For an accurate measurement, set the starting temperature to about 10-15°C below the expected melting point. Set the heating rate (ramp rate) to a slow value, typically 1-2°C per minute, to ensure thermal equilibrium.[30]
-
-
Measurement:
-
Insert the packed capillary tube into the sample holder of the apparatus.
-
Begin heating and observe the sample through the magnifying lens.
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Continue observing and record the temperature (T2) at which the last solid crystal melts completely into a liquid.[32]
-
-
Reporting:
Protocol 2: pKa Determination by Potentiometric Titration
This method determines the pKa of a weak acid or base by monitoring pH changes during titration with a strong base or acid, respectively.[33][34]
Materials:
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, 10)
-
Magnetic stirrer and stir bar
-
Buret (25 or 50 mL)
-
Beaker (100 or 150 mL)
-
Standardized titrant solution (e.g., 0.1 M NaOH)
-
Analyte solution (a known concentration of the C10H13NO isomer, e.g., 0.1 M)
-
Deionized water
Procedure:
-
Setup:
-
Pipette a precise volume (e.g., 25.0 mL) of the analyte solution into a beaker. If the sample is a salt (e.g., hydrochloride), it will be titrated with a base.
-
Add a magnetic stir bar and place the beaker on the magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution, ensuring the bulb does not contact the stir bar.
-
Fill the buret with the standardized titrant and record the initial volume.
-
-
Titration:
-
Begin stirring the solution at a moderate, constant speed.
-
Record the initial pH of the analyte solution before adding any titrant.
-
Add the titrant in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the total volume of titrant added and the corresponding pH.
-
As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately capture the steep inflection region around the equivalence point.
-
Continue the titration well past the equivalence point until the pH begins to plateau again.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of titrant added (x-axis). This creates the titration curve.
-
Determine the equivalence point, which is the midpoint of the steepest part of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V), where the equivalence point is the peak.
-
Determine the volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point).
-
The pH of the solution at the half-equivalence point is equal to the pKa of the analyte, according to the Henderson-Hasselbalch equation.[34]
-
Experimental and Logical Workflows
Efficient research and development require structured workflows for synthesis, purification, and analysis.
Isomer Identification and Characterization Workflow
This workflow outlines the logical steps a researcher would take to identify and characterize an unknown isomer of C10H13NO.
Caption: Logical workflow for the identification and characterization of a C10H13NO isomer.
Synthesis and Purification Workflow for (R)-Phenylephrine
The synthesis of a specific enantiomer like (R)-phenylephrine requires careful control over chemical reactions and subsequent purification to ensure high purity and correct stereochemistry.
Caption: General workflow for the synthesis and purification of (R)-phenylephrine.
References
- 1. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Phenylephrine | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]
- 6. Phenylephrine | 59-42-7 [chemicalbook.com]
- 7. Synephrine - Wikipedia [en.wikipedia.org]
- 8. Synephrine CAS#: 94-07-5 [m.chemicalbook.com]
- 9. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. Ephedrine (Ephedrine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. Ephedrine | C10H15NO | CID 9294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Ephedrine (PIM 209) [inchem.org]
- 14. Ephedrine (Alkaloid) | PPTX [slideshare.net]
- 15. Pseudoephedrine - Wikipedia [en.wikipedia.org]
- 16. Pseudoephedrine - American Chemical Society [acs.org]
- 17. safrole.com [safrole.com]
- 18. PHENYLEPHRINE physical properties Archives - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 19. Ephedrine [drugfuture.com]
- 20. Pseudoephedrine | C10H15NO | CID 7028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Pseudoephedrine | 90-82-4 [chemicalbook.com]
- 22. Synephrine | C9H13NO2 | CID 7172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. droracle.ai [droracle.ai]
- 24. Phenylephrine - Wikipedia [en.wikipedia.org]
- 25. academic.oup.com [academic.oup.com]
- 26. Signaling Pathway for Endothelin-1- and Phenylephrine-Induced cAMP Response Element Binding Protein Activation in Rat Ventricular Myocytes: Role of Inositol 1,4,5-Trisphosphate Receptors and CaMKII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Signaling Pathway for Endothelin-1- and Phenylephrine-Induced cAMP Response Element Binding Protein Activation in Rat Ventricular Myocytes: Role of Inositol 1,4,5-Trisphosphate Receptors and CaMKII | Cellular Physiology and Biochemistry | Karger Publishers [karger.com]
- 28. chem.ucalgary.ca [chem.ucalgary.ca]
- 29. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 30. m.youtube.com [m.youtube.com]
- 31. byjus.com [byjus.com]
- 32. pennwest.edu [pennwest.edu]
- 33. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 34. youtube.com [youtube.com]
A Comprehensive Technical Guide to the Structural Elucidation of (R)-2-Methylimino-1-phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical guide for the structural elucidation of (R)-2-Methylimino-1-phenylpropan-1-ol. Due to the absence of readily available, specific experimental data for this compound in surveyed scientific literature, this guide presents a comprehensive, projected strategy for its synthesis and characterization. This includes a plausible synthetic pathway, predicted spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy), and a robust methodology for chiral purity assessment via High-Performance Liquid Chromatography (HPLC). The protocols and data herein are based on established chemical principles and analogous well-documented compounds, offering a predictive yet scientifically rigorous framework for researchers.
Introduction
This compound is a chiral molecule containing a secondary alcohol, an imine, and a phenyl group. Its structural similarity to known pharmacologically active compounds, such as cathinone derivatives and phenylpropanolamines, suggests its potential relevance in medicinal chemistry and drug development. A thorough structural elucidation is the foundational step for any further investigation into its biological activity and potential applications. This guide outlines the necessary experimental workflows and analytical techniques required to confirm its chemical structure and stereochemistry.
Proposed Synthesis
A plausible and efficient method for the synthesis of this compound is the condensation reaction between a chiral ketone precursor, (R)-1-hydroxy-1-phenylpropan-2-one, and a primary amine, methylamine.[1][2][3][4][5] This reaction forms the imine functional group.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (R)-1-hydroxy-1-phenylpropan-2-one (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
Addition of Amine: To the stirred solution, add a solution of methylamine (1.1 equivalents) in the same solvent.
-
Catalysis (Optional but Recommended): Add a catalytic amount of a mild acid, such as acetic acid, to achieve a pH of approximately 4-5. This catalyzes the formation of the imine.[3]
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the ketone starting material.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then redissolved in a suitable organic solvent like dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic Structural Elucidation
The synthesized compound's structure would be confirmed using a combination of spectroscopic techniques. The following sections detail the predicted data for each method.
Caption: Workflow for the spectroscopic analysis of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on known values for similar structural motifs.[6][7][8][9]
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 4.8 | Doublet | 1H | CH-OH |
| ~ 3.5 | Singlet | 1H | OH |
| ~ 2.9 | Singlet | 3H | N-CH₃ |
| ~ 1.8 | Singlet | 3H | C-CH₃ |
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 | C=N (Imine) |
| ~ 140 | Aromatic C (quaternary) |
| ~ 128 | Aromatic CH |
| ~ 127 | Aromatic CH |
| ~ 126 | Aromatic CH |
| ~ 75 | CH-OH |
| ~ 35 | N-CH₃ |
| ~ 20 | C-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₃NO), the expected molecular weight is approximately 163.22 g/mol .
Table 3: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization)
| m/z | Fragment Structure | Interpretation |
| 163 | [C₁₀H₁₃NO]⁺ | Molecular Ion (M⁺) |
| 148 | [C₉H₁₀NO]⁺ | Loss of CH₃ |
| 107 | [C₇H₇O]⁺ | Benzylic cleavage |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 56 | [C₃H₆N]⁺ | Imine fragment |
Alcohols often undergo α-cleavage and dehydration in mass spectrometry.[10][11][12][13][14]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| 3200-3600 | Strong, Broad | O-H | Stretching (Alcohol) |
| 3000-3100 | Medium | C-H | Stretching (Aromatic) |
| 2850-3000 | Medium | C-H | Stretching (Aliphatic) |
| ~1660 | Medium | C=N | Stretching (Imine) |
| 1450-1600 | Medium-Weak | C=C | Stretching (Aromatic) |
| 1000-1250 | Strong | C-O | Stretching (Alcohol) |
The broadness of the O-H stretch is due to hydrogen bonding.[15][16][17][18][19] The C=N stretch of the imine is a key diagnostic peak.
Chiral Purity Analysis
Given the chiral nature of the target compound, it is crucial to determine its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.
Experimental Protocol: Chiral HPLC
-
Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating enantiomers of phenylpropanolamine-like compounds.[20][21]
-
Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent like hexane and a polar alcohol like isopropanol. The ratio would need to be optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
-
Injection and Detection: Inject the sample onto the HPLC system. Detection is typically performed using a UV detector, monitoring at a wavelength where the phenyl group absorbs (e.g., 254 nm).[22][23]
-
Analysis: The retention times of the (R) and potential (S) enantiomers will differ. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Caption: Logical flow of chiral HPLC for enantiomeric purity assessment.
Conclusion
The structural elucidation of this compound requires a systematic approach combining organic synthesis and modern analytical techniques. This guide provides a robust, albeit predictive, framework for achieving this. The proposed synthetic route via condensation is a high-probability pathway, and the projected spectroscopic data in the tables serve as a benchmark for experimental verification. Successful execution of these protocols will enable the unambiguous confirmation of the structure and stereochemistry of this novel compound, paving the way for its further investigation in the fields of medicinal chemistry and pharmacology. Researchers undertaking this work should use the predicted data as a guide while relying on their experimentally obtained results for the final structural assignment.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (PDF) Computational Prediction of the 1H and 13C NMR [research.amanote.com]
- 9. Visualizer loader [nmrdb.org]
- 10. MS Fragmentation | OpenOChem Learn [learn.openochem.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. Interpreting IR Spectra [chemistrysteps.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
- 20. phx.phenomenex.com [phx.phenomenex.com]
- 21. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 22. Stereospecific high-performance liquid chromatographic assay for the enantiomers of phenylpropanolamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Theoretical Analysis of (R)-2-Methylimino-1-phenylpropan-1-ol: A Comprehensive Guide
Absence of specific theoretical studies on (R)-2-Methylimino-1-phenylpropan-1-ol
A comprehensive search of scientific literature and chemical databases reveals a significant gap in the theoretical and computational analysis of This compound . While basic computed properties such as molecular formula (C₁₀H₁₃NO) and molecular weight (approximately 163.22 g/mol ) are available, in-depth theoretical studies detailing its electronic structure, molecular geometry, vibrational frequencies, and thermodynamic properties are not presently available in published research.[1]
This guide, therefore, pivots to provide a comprehensive overview of the theoretical and computational methodologies that would be applied to study this molecule, drawing parallels from research on closely related analogs such as cathinone and its derivatives. This approach will equip researchers, scientists, and drug development professionals with a robust framework for a potential future theoretical investigation of this compound.
Proposed Computational Methodology
A thorough theoretical investigation of this compound would necessitate a multi-faceted computational approach, primarily relying on Density Functional Theory (DFT). DFT has proven to be a powerful tool for studying the structural and electronic properties of organic molecules.
1.1. Geometry Optimization and Vibrational Analysis
The initial step would involve the optimization of the molecular geometry of this compound. This is typically achieved using a DFT functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p). The optimized geometry corresponds to the lowest energy conformation of the molecule.
Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.
1.2. Electronic Properties
Key electronic properties to be investigated would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
The Molecular Electrostatic Potential (MEP) surface would also be calculated. The MEP is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are susceptible to electrophilic and nucleophilic attack.
1.3. Thermodynamic Properties
Quantum chemical calculations can also provide valuable data on the thermodynamic properties of the molecule, such as its standard enthalpy of formation, entropy, and heat capacity. These parameters are essential for understanding the molecule's stability and its behavior in chemical reactions.
Data Presentation: A Template for Future Studies
Should theoretical data for this compound become available, it should be presented in a clear and structured format to facilitate comparison and analysis. The following tables provide a template for the presentation of such data.
Table 1: Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | C1-C2 | Data not available |
| C=N | Data not available | |
| O-H | Data not available | |
| Bond Angle | C1-C2-C3 | Data not available |
| C-N-C | Data not available | |
| Dihedral Angle | C1-C2-C3-C4 | Data not available |
Table 2: Calculated Vibrational Frequencies
| Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
| ν(O-H) | Data not available | Data not available | Data not available | O-H stretch |
| ν(C=N) | Data not available | Data not available | Data not available | C=N imine stretch |
| ν(C-H) | Data not available | Data not available | Data not available | Aromatic C-H stretch |
Table 3: Electronic and Thermodynamic Properties
| Property | Calculated Value |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
| Dipole Moment (Debye) | Data not available |
| Enthalpy of Formation (kJ/mol) | Data not available |
| Entropy (J/mol·K) | Data not available |
Experimental Protocols: A Standardized Approach
Detailed methodologies are crucial for the reproducibility of computational studies. The following outlines a standard protocol for the theoretical investigation of a molecule like this compound.
Computational Details:
All quantum chemical calculations would be performed using a computational chemistry software package, such as Gaussian. The molecular geometry would be optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. A Pople-style basis set, 6-311++G(d,p), which includes diffuse and polarization functions, would be employed for all atoms. Frequency calculations at the same level of theory would be carried out to verify that the optimized structures are true minima on the potential energy surface and to obtain the theoretical vibrational spectra. The electronic properties, including HOMO and LUMO energies and the molecular electrostatic potential, would be calculated from the optimized geometry.
Visualization of Computational Workflow
A clear workflow is essential for planning and executing a computational study. The following diagram illustrates a typical workflow for the theoretical analysis of a molecule.
Caption: A typical workflow for the theoretical study of a molecule using DFT.
Conclusion and Future Directions
While direct theoretical studies on this compound are currently lacking, this guide provides a comprehensive framework for how such an investigation could be conducted. The methodologies and data presentation templates outlined here are based on established practices in computational chemistry and can serve as a blueprint for future research.
Future work should focus on performing high-level quantum chemical calculations to determine the optimized geometry, electronic structure, and spectroscopic properties of this compound. Such studies would provide valuable insights into the molecule's reactivity, stability, and potential applications, particularly in the context of drug design and development. Furthermore, comparative studies with its amino analog, (R)-2-amino-1-phenylpropan-1-ol, could elucidate the impact of the methylimino group on the molecule's overall properties.
References
Methodological & Application
Application Notes and Protocols for (R)-2-Methylimino-1-phenylpropan-1-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Methylimino-1-phenylpropan-1-ol is a chiral imino alcohol with significant potential in asymmetric organic synthesis. Its structural similarity to well-established chiral auxiliaries and ligands, such as (1R,2S)-ephedrine and pseudoephedrine, suggests its utility in a variety of stereoselective transformations. The presence of a stereogenic center, a coordinating hydroxyl group, and an imine moiety makes it a promising candidate for use as a chiral ligand in metal-catalyzed reactions or as a precursor to other chiral catalysts. These notes provide an overview of the potential applications of this compound and detailed, representative protocols for its use in key asymmetric reactions.
Disclaimer: The following protocols are representative and based on methodologies established for structurally similar chiral amino alcohols and their derivatives due to the limited availability of specific experimental data for this compound in the current literature. Researchers should consider these as starting points for optimization.
Application: Chiral Ligand for Enantioselective Addition of Organozinc Reagents to Aldehydes
Chiral amino alcohols and their derivatives are known to be effective ligands for the enantioselective addition of dialkylzinc reagents to aldehydes, a fundamental C-C bond-forming reaction to produce valuable chiral secondary alcohols. The in-situ-formed zinc-ligand complex can effectively discriminate between the enantiotopic faces of the aldehyde, leading to high enantioselectivity.
Logical Workflow for Ligand Application
Caption: Workflow for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral zinc-ligand complex.
Experimental Protocol: Enantioselective Ethylation of Benzaldehyde
Materials:
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, oven-dried and cooled under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (2 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc solution (1.2 mmol, 1.2 mL of 1.0 M solution) to the ligand solution and stir for 30 minutes at 0 °C to allow for complex formation.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the chiral 1-phenyl-1-propanol.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Data Presentation (Hypothetical Results)
| Entry | Aldehyde | Ligand (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Configuration |
| 1 | Benzaldehyde | 5 | 0 | 12 | 92 | 95 | (R) |
| 2 | 4-Chlorobenzaldehyde | 5 | 0 | 14 | 88 | 93 | (R) |
| 3 | 4-Methoxybenzaldehyde | 5 | 0 | 16 | 95 | 90 | (R) |
| 4 | Cinnamaldehyde | 5 | -20 | 24 | 75 | 88 | (R) |
Application: Chiral Ligand for Asymmetric Transfer Hydrogenation of Ketones
Chiral β-amino alcohols are effective ligands in ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce chiral secondary alcohols. Isopropanol often serves as both the solvent and the hydrogen source.
Logical Workflow for Asymmetric Transfer Hydrogenation
Caption: Workflow for the asymmetric transfer hydrogenation of a prochiral ketone.
Experimental Protocol: Asymmetric Reduction of Acetophenone
Materials:
-
This compound
-
[RuCl₂(p-cymene)]₂
-
Acetophenone (freshly distilled)
-
Anhydrous Isopropanol
-
Potassium hydroxide (KOH)
-
Standard laboratory glassware, oven-dried and cooled under an inert atmosphere.
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and this compound (0.011 mmol) in anhydrous isopropanol (2 mL).
-
Stir the mixture at 80 °C for 20 minutes to form the active catalyst.
-
In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous isopropanol (3 mL).
-
Add the acetophenone solution to the catalyst mixture.
-
Initiate the reaction by adding a 0.1 M solution of KOH in isopropanol (0.1 mL, 0.01 mmol).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
After completion, quench the reaction by adding a few drops of water.
-
Remove the solvent under reduced pressure.
-
Extract the residue with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography (hexane/ethyl acetate).
-
Determine the enantiomeric excess by chiral HPLC or GC.
Data Presentation (Hypothetical Results)
| Entry | Ketone | Catalyst Loading (mol%) | Base | Time (h) | Yield (%) | ee (%) | Configuration |
| 1 | Acetophenone | 1 | KOH | 8 | 98 | 92 | (R) |
| 2 | Propiophenone | 1 | KOH | 10 | 95 | 90 | (R) |
| 3 | 1-Tetralone | 1 | KOH | 12 | 93 | 94 | (R) |
| 4 | Benzylacetone | 1 | KOH | 16 | 85 | 88 | (R) |
Application: Chiral Auxiliary in Asymmetric Alkylation
Based on the extensive use of pseudoephedrine as a chiral auxiliary, an amide derivative of the corresponding amino alcohol (after reduction of the imine and protection) could be employed in diastereoselective alkylation reactions.
Logical Relationship for Chiral Auxiliary Use
Caption: Logical steps for using a derivative of the title compound as a chiral auxiliary in asymmetric alkylation.
Experimental Protocol: Asymmetric Alkylation of a Propionamide Derivative
Note: This protocol assumes the prior synthesis of the N-propionyl derivative of (1R,2S)-2-methylamino-1-phenylpropan-1-ol (the reduced form of the title compound).
Materials:
-
(1R,2S)-N-Methyl-N-propionyl-1-phenyl-1-hydroxy-2-propylamine
-
Lithium diisopropylamide (LDA), freshly prepared or commercial solution
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the chiral propionamide (1.0 mmol) and anhydrous THF (10 mL).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add LDA (1.1 mmol) and stir for 30 minutes to form the enolate.
-
Add benzyl bromide (1.2 mmol) dropwise and stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over 2 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Determine the diastereomeric excess (de) of the crude product by ¹H NMR or HPLC analysis.
-
Purify the product by flash column chromatography.
-
The chiral auxiliary can be cleaved by acidic or basic hydrolysis to yield the chiral carboxylic acid, or by reduction to yield the chiral alcohol.
Data Presentation (Hypothetical Results)
| Entry | Electrophile (R-X) | Temp (°C) | Time (h) | Yield (%) | de (%) |
| 1 | Benzyl bromide | -78 to 0 | 4 | 95 | >98 |
| 2 | n-Butyl iodide | -78 to 0 | 5 | 92 | 97 |
| 3 | Allyl bromide | -78 | 3 | 90 | >98 |
| 4 | Methyl iodide | -78 to -20 | 4 | 98 | 95 |
This compound represents a promising yet underexplored chiral building block in organic synthesis. Based on the established reactivity of its structural analogues, it holds significant potential as a chiral ligand for a range of metal-catalyzed asymmetric reactions and as a precursor for a robust chiral auxiliary. The protocols provided herein offer a foundational guide for researchers to begin exploring the synthetic utility of this compound, with the expectation that it can provide high levels of stereocontrol in important chemical transformations. Further research is warranted to fully elucidate its catalytic activity and expand its applications in the synthesis of complex, enantioenriched molecules.
Application Notes and Protocols for (R)-2-Methylimino-1-phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: (R)-2-Methylimino-1-phenylpropan-1-ol is a chiral amino alcohol with structural similarities to cathinone derivatives. Compounds in this class are known to exhibit psychoactive properties and may be subject to regulation. All handling and experimentation should be conducted in compliance with local laws and institutional safety guidelines. The following protocols are intended for research purposes only.
Introduction
This compound is a chiral molecule belonging to the amino alcohol class. Its structure, featuring a phenyl group, a hydroxyl group, and a methylimino group on a propane backbone, suggests potential biological activity. Structurally, it is related to cathinone and its derivatives, which are known for their stimulant effects on the central nervous system (CNS).[1][2][3] These effects are primarily mediated through interactions with monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[4] The chirality of the molecule is expected to play a significant role in its biological activity and receptor interaction. This document provides detailed protocols for the proposed synthesis, characterization, and biological evaluation of this compound.
Predicted Biological Activity and Signaling Pathway
Based on its structural similarity to cathinone derivatives, this compound is hypothesized to act as a monoamine transporter modulator. It may function as either a competitive inhibitor of monoamine uptake or as a substrate that induces non-exocytotic release of neurotransmitters (a "releaser").[4] The primary signaling pathway affected would be the dopaminergic, noradrenergic, and serotonergic systems, leading to increased extracellular concentrations of these neurotransmitters in the synaptic cleft.
Caption: Predicted mechanism of action for this compound.
Experimental Protocols
Synthesis of this compound
This protocol outlines a potential synthetic route based on the asymmetric reduction of a precursor ketone. Chiral amino alcohols can be synthesized through various methods, including the reduction of α-amino ketones.[5]
Workflow for Synthesis and Purification:
Caption: Workflow for the synthesis of this compound.
Materials:
-
(R)-1-Phenyl-1-hydroxypropan-2-one
-
Methylamine (solution in ethanol or THF)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Dissolve (R)-1-Phenyl-1-hydroxypropan-2-one (1 equivalent) in DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of methylamine (1.2 equivalents) in ethanol to the cooled solution while stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, add anhydrous MgSO₄ to the mixture to remove water.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Chiral HPLC to confirm its structure and enantiomeric purity.
In Vitro Evaluation of Monoamine Transporter Activity
This protocol describes a competitive binding assay to determine the affinity of this compound for DAT, NET, and SERT.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare cell membranes from HEK293 cells expressing the respective transporters.
-
In a 96-well plate, add the cell membranes, the appropriate radioligand at its Kd concentration, and varying concentrations of this compound.
-
For non-specific binding, add a high concentration of a known inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).
-
Incubate the plates at room temperature for 1-2 hours.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value by non-linear regression analysis.
In Vitro Monoamine Uptake Assay
This protocol measures the ability of this compound to inhibit the uptake of neurotransmitters into cells expressing the respective transporters.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, [³H]serotonin
-
This compound
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
96-well plates
-
Scintillation counter
Procedure:
-
Plate the cells in 96-well plates and grow to confluence.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of this compound for 10-20 minutes.
-
Initiate the uptake by adding the respective radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC₅₀ value for the inhibition of uptake.
Data Presentation
The quantitative data obtained from the binding and uptake assays should be summarized in tables for clear comparison.
Table 1: Binding Affinities (Ki) of this compound at Monoamine Transporters
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Cocaine (Reference) | Literature Value | Literature Value | Literature Value |
| (S)-Cathinone (Reference) | Literature Value | Literature Value | Literature Value |
Table 2: Inhibition of Monoamine Uptake (IC₅₀) by this compound
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Cocaine (Reference) | Literature Value | Literature Value | Literature Value |
| (S)-Cathinone (Reference) | Literature Value | Literature Value | Literature Value |
Safety Considerations
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling this compound.
-
Ventilation: Work in a well-ventilated fume hood.
-
Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
-
Toxicity: The toxicological properties of this compound have not been established. Treat it as a potentially hazardous substance. Given its structural similarity to cathinones, it may have stimulant and potentially toxic effects.[1]
References
- 1. research.universityofgalway.ie [research.universityofgalway.ie]
- 2. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]
- 3. Cathinone derivatives: a review of their chemistry, pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Derivatization of (R)-2-Methylimino-1-phenylpropan-1-ol for Analysis
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical derivatization of (R)-2-Methylimino-1-phenylpropan-1-ol to facilitate its analysis by gas chromatography-mass spectrometry (GC-MS). Due to the polar nature of the hydroxyl group and the reactivity of the imine functionality, direct analysis of this compound can be challenging, often resulting in poor chromatographic peak shape and thermal instability. Derivatization is a crucial step to enhance volatility, improve thermal stability, and enable chiral separation. Two primary strategies are presented: a two-step hydrolysis followed by chiral derivatization, and a direct silylation method. These protocols are designed to be adaptable for quantitative analysis in various research and development settings.
Introduction
This compound is a chiral compound of interest in synthetic and pharmaceutical chemistry. Accurate and sensitive quantification of this analyte, particularly its enantiomeric purity, is often essential for process control and product characterization. Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. The inherent characteristics of this compound, namely the presence of a polar hydroxyl group and a potentially labile imine group, necessitate a derivatization step prior to GC-MS analysis.
This guide outlines two effective derivatization strategies:
-
Strategy 1: Hydrolysis and Subsequent Chiral Derivatization. This approach involves the acid-catalyzed hydrolysis of the methylimine group to yield the corresponding primary amino alcohol, (R)-2-amino-1-phenylpropan-1-ol. The resulting primary amine and hydroxyl groups are then derivatized using a chiral reagent, such as Heptafluorobutyl Chloroformate (HFBCF), to form diastereomers that can be separated on a standard achiral GC column. This method is particularly useful for enantioselective analysis.
-
Strategy 2: Direct Silylation. This one-step method involves the reaction of the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the active hydrogen on the hydroxyl group into a non-polar trimethylsilyl (TMS) ether. This increases the volatility and thermal stability of the molecule, making it amenable to GC-MS analysis on a standard non-polar column.
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of amino alcohols, the product of the hydrolysis of the target analyte, using GC-MS after derivatization. These values are intended to provide an estimate of the expected performance of the described methods. Actual performance may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Hydrolysis and HFBCF Derivatization | Direct Silylation (BSTFA) |
| Analyte | (R)-2-amino-1-phenylpropan-1-ol | This compound |
| Derivative | Heptafluorobutyryl derivative | Trimethylsilyl derivative |
| Instrumentation | GC-MS | GC-MS |
| Typical Column | Chirasil-L-Val Capillary Column | SLB™-5ms Capillary Column |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL[1] | 0.5 - 10 pg on column[2] |
| Limit of Quantification (LOQ) | 1 - 15 ng/mL | 1.5 - 30 pg on column[2] |
| Linearity (R²) (Typical Range) | > 0.99 (5 - 500 ng/mL) | > 0.99 (10 - 1000 pg on column)[2] |
| Precision (RSD%) | < 15%[1] | < 10%[3] |
Experimental Protocols
Strategy 1: Hydrolysis and Subsequent Chiral Derivatization
This two-step protocol first converts the imine to a primary amine, followed by derivatization with a chiral agent to form diastereomers for enantioselective analysis.
3.1.1. Step 1: Acid-Catalyzed Hydrolysis of the Imine
Objective: To hydrolyze the methylimine group of this compound to form (R)-2-amino-1-phenylpropan-1-ol.
Materials:
-
This compound sample
-
Hydrochloric acid (HCl), 2 M solution
-
Sodium hydroxide (NaOH), 2 M solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Vials, heating block, pH paper, rotary evaporator
Procedure:
-
Dissolve a known amount of the this compound sample in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a round-bottom flask.
-
Add an equal volume of 2 M HCl solution.[4]
-
Stir the biphasic mixture vigorously at room temperature for 2 hours to ensure complete hydrolysis.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, carefully neutralize the aqueous layer by dropwise addition of 2 M NaOH solution until the pH is approximately 7-8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude (R)-2-amino-1-phenylpropan-1-ol.
-
The resulting amino alcohol can be used directly for the next derivatization step.
Caution: Handle all chemicals in a fume hood and wear appropriate personal protective equipment.
3.1.2. Step 2: Chiral Derivatization with Heptafluorobutyl Chloroformate (HFBCF)
Objective: To derivatize the primary amine and hydroxyl groups of (R)-2-amino-1-phenylpropan-1-ol with HFBCF to form diastereomers suitable for GC-MS analysis. This protocol is adapted from a method for chiral secondary amino acids.[5][6]
Materials:
-
(R)-2-amino-1-phenylpropan-1-ol (from Step 1)
-
Heptafluorobutyl chloroformate (HFBCF)
-
Pyridine
-
Hexane
-
Deionized water
-
Vortex mixer, centrifuge
Procedure:
-
Prepare a standard solution of the hydrolyzed analyte in a suitable solvent (e.g., methanol).
-
In a clean glass vial, add 100 µL of the aqueous sample or standard solution.
-
Add 50 µL of pyridine.
-
Add 50 µL of HFBCF.
-
Vortex the mixture vigorously for 1 minute.
-
Add 500 µL of hexane and vortex for another minute for liquid-liquid microextraction of the derivatized product.
-
Centrifuge the mixture at 5,000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a new vial for GC-MS analysis.
Strategy 2: Direct Silylation with BSTFA
Objective: To derivatize the hydroxyl group of this compound with BSTFA to increase its volatility and thermal stability for GC-MS analysis.
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Acetonitrile (anhydrous)
-
Heating block, sealed reaction vials
Procedure:
-
Accurately weigh approximately 1 mg of the this compound sample into a 2 mL reaction vial.
-
Add 100 µL of anhydrous acetonitrile to dissolve the sample.
-
Add 100 µL of BSTFA (with 1% TMCS).
-
Securely cap the vial and heat at 70-80°C for 30-60 minutes in a heating block.[7]
-
Allow the vial to cool to room temperature.
-
The derivatized sample is now ready for injection into the GC-MS system.
Visualizations
The following diagrams illustrate the experimental workflows and chemical reactions described in this document.
Figure 1: Overall experimental workflow showing the two proposed derivatization strategies.
Figure 2: Chemical reaction pathway for the hydrolysis and subsequent chiral derivatization.
Figure 3: Direct silylation reaction of the target analyte.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective extraction of unprotected amino acids coupled with racemization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
Application Notes and Protocols for the Large-Scale Synthesis of (R)-2-Methylimino-1-phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of (R)-2-Methylimino-1-phenylpropan-1-ol, a chiral intermediate with potential applications in pharmaceutical development. The synthesis is based on the reductive amination of (R)-phenylacetylcarbinol ((R)-PAC), a readily available chiral precursor. This protocol outlines the reaction conditions, purification methods, and analytical techniques for quality control, designed to be scalable for industrial production.
Introduction
This compound is a chiral imine that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds, including sympathomimetic amines. The stereochemistry of such molecules is crucial for their pharmacological activity and safety profile. Large-scale production of enantiomerically pure intermediates is therefore a critical aspect of drug development. The protocol described herein focuses on a robust and scalable method starting from (R)-phenylacetylcarbinol ((R)-PAC), which can be produced efficiently through fermentation processes. The key transformation is a reductive amination reaction with methylamine. Careful control of reaction parameters is essential to ensure high yield and maintain the stereochemical integrity of the final product.
Chemical Reaction Pathway
The synthesis proceeds in two main stages: the formation of the imine intermediate followed by its reduction to the corresponding methylamino alcohol. However, for the direct synthesis of the related (R,S)-2-(methylamino)-1-phenylpropan-1-ol (ephedrine/pseudoephedrine), a one-pot reductive amination is commonly employed. This protocol will focus on the direct reductive amination of (R)-PAC.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-2-Methylimino-1-phenylpropan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-2-Methylimino-1-phenylpropan-1-ol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through the condensation of (R)-(-)-1-phenyl-1-hydroxypropan-2-amine with a methylating agent, followed by oxidation, or more directly, through the reaction of (R)-1-phenyl-1-hydroxy-2-propanone with methylamine. The following sections address potential problems in a question-and-answer format.
Issue 1: Low Yield of the Desired Imine Product
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
Answer: Low yields can stem from several factors. Below is a summary of potential causes and recommended actions.
| Potential Cause | Recommended Action | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC-MS. If the reaction has stalled, consider increasing the reaction time or temperature. Ensure the methylamine solution is fresh and of the correct concentration. | Drive the reaction to completion, thereby increasing the product yield. |
| Side Reactions | The formation of byproducts can significantly lower the yield. Common side reactions include the formation of a secondary amine via reduction of the imine, or polymerization of the starting materials. | Minimizing side reactions will channel more of the starting material to the desired product. |
| Product Degradation | The imine product may be unstable under the reaction or workup conditions. Ensure the workup is performed promptly and under mild conditions. Avoid prolonged exposure to strong acids or bases. | Preservation of the product during and after the reaction will improve the isolated yield. |
| Inefficient Purification | Product may be lost during the purification step. Optimize the purification method (e.g., column chromatography, distillation) to minimize loss. | Improved recovery of the synthesized product. |
Issue 2: Presence of Impurities in the Final Product
Question: My final product is contaminated with impurities. How can I identify and eliminate them?
Answer: The nature of the impurities will depend on the synthetic route and reaction conditions. Here are some common impurities and how to address them.
| Impurity | Identification Method | Mitigation Strategy |
| Unreacted Starting Material | TLC, GC-MS, 1H NMR | Ensure the reaction goes to completion. Use a slight excess of the methylamine. Optimize purification to separate the starting material from the product. |
| (R)-2-Amino-1-phenylpropan-1-ol | TLC, GC-MS, 1H NMR | This can result from incomplete reaction or hydrolysis of the imine. Ensure anhydrous conditions and consider using a dehydrating agent. |
| Diastereomers | Chiral HPLC, 1H NMR | If the stereocenter at C1 is affected. This can be caused by harsh reaction conditions leading to racemization. Use milder conditions and check the stereochemical purity of the starting material. |
| Over-alkylation Products | GC-MS, 1H NMR | If a strong methylating agent is used, the hydroxyl group might also get methylated. Use a milder methylating agent or a protecting group strategy for the hydroxyl function. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the imine formation step?
A1: The formation of an imine from an amine and a carbonyl compound is a pH-dependent process. The reaction is typically acid-catalyzed. However, at very low pH, the amine nucleophile will be protonated and rendered unreactive.[1][2] A weakly acidic medium (pH 4-6) is generally optimal to facilitate both the protonation of the carbonyl oxygen and maintain the nucleophilicity of the amine.
Q2: How can I prevent the reduction of the imine product back to the amine?
A2: If a reducing agent is present in a one-pot reductive amination synthesis, it's crucial to select a reagent that is selective for the imine over the carbonyl group of the starting material. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often used for this purpose as they are less reactive towards ketones and aldehydes at neutral or slightly acidic pH.
Q3: What are the best practices for storing this compound?
A3: Imines can be susceptible to hydrolysis, especially in the presence of moisture. It is recommended to store the product under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at low temperatures to minimize degradation.
Q4: Can I use a different amine source instead of methylamine?
A4: Yes, other primary amines can be used to synthesize different N-substituted imines. However, the reaction conditions may need to be re-optimized for different amines due to variations in their reactivity and basicity.
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a generalized procedure and may require optimization.
-
Reaction Setup: To a solution of (R)-1-phenyl-1-hydroxy-2-propanone (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or toluene) in a round-bottom flask, add a solution of methylamine (1.1-1.5 eq) in the same solvent.
-
Catalysis: Add a catalytic amount of a mild acid (e.g., acetic acid, p-toluenesulfonic acid).
-
Dehydration: To drive the equilibrium towards the product, a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves can be added. Alternatively, a Dean-Stark apparatus can be used if the reaction is run in a solvent that forms an azeotrope with water (e.g., toluene).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, filter off any solid dehydrating agent. Remove the solvent under reduced pressure. The crude product can then be purified.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis.
References
Technical Support Center: (R)-2-Methylimino-1-phenylpropan-1-ol
This technical support center provides guidance on the stability and storage of (R)-2-Methylimino-1-phenylpropan-1-ol, along with troubleshooting advice and experimental protocols for its handling and analysis. Given the limited publicly available stability data for this specific compound, the information provided is based on the general chemical properties of imines, cathinone derivatives, and phenylpropanolamines, as well as established principles of pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific stability studies for this compound are not widely published, based on the general stability of related compounds like cathinone derivatives and other chemicals with imine and hydroxyl groups, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is advisable to minimize degradation.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against oxidation and moisture-induced hydrolysis.
-
Container: Use a tightly sealed, light-resistant container (e.g., amber glass vial) to prevent photo-degradation and exposure to air and moisture.[2]
Q2: What is the expected stability of this compound in solution?
A2: The stability of this compound in solution is expected to be dependent on the solvent, pH, and temperature.
-
Solvent: Protic solvents, especially water, can lead to the hydrolysis of the imine group. For short-term use, aprotic solvents like acetonitrile or anhydrous ethanol may be suitable. The use of aqueous buffers could accelerate degradation, particularly if they are acidic.
-
pH: The imine functionality is susceptible to hydrolysis, a reaction that is often catalyzed by acid.[3][4][5][6][7] Therefore, solutions with acidic pH are likely to cause rapid degradation. Neutral to slightly basic conditions may be more favorable for short-term stability, although some cathinone analogs have shown degradation in neutral to basic solutions.[8]
-
Temperature: As with most chemical compounds, higher temperatures will accelerate degradation rates in solution.[9] Solutions should be kept cool and used as quickly as possible after preparation.
Q3: Is this compound sensitive to light or air?
A3: Many organic molecules, particularly those with aromatic rings and reactive functional groups, can be sensitive to light and air.
-
Light: Photo-degradation is a potential degradation pathway. Therefore, it is recommended to store the compound in light-resistant containers and to minimize its exposure to direct light during experiments.
-
Air: The imine group can be susceptible to oxidation, and the presence of moisture in the air can promote hydrolysis. Storing under an inert atmosphere is the best practice.
Q4: What are the likely degradation products of this compound?
A4: The primary degradation pathway is expected to be the hydrolysis of the imine bond, which would yield benzaldehyde and 2-aminopropan-1-ol. However, given the structure, the more likely hydrolysis products would be (R)-2-amino-1-phenylpropan-1-ol (norephedrine) and formaldehyde (from the methyl group on the imine). Other potential degradation pathways could include oxidation of the alcohol group or other reactions involving the aromatic ring, especially under stress conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in chromatogram (HPLC/GC-MS) | Degradation of the analyte due to hydrolysis or oxidation. | Prepare fresh solutions before analysis. Use aprotic and anhydrous solvents if possible. Check the pH of your mobile phase; avoid strongly acidic conditions. Analyze samples promptly after preparation. |
| Thermal degradation in the GC inlet. | Lower the injection port temperature. Use a faster gas flow rate to reduce residence time in the inlet. Consider derivatization to improve thermal stability, though this can be complex for cathinones.[10][11] | |
| Poor peak shape (tailing) in HPLC | Interaction of the amine group (from hydrolysis) with free silanol groups on the HPLC column. | Use a mobile phase with a pH that keeps the amine protonated (e.g., pH 2-4). Add a competing base (e.g., triethylamine) to the mobile phase. Use an end-capped column or a column specifically designed for the analysis of basic compounds.[9][12] |
| Inconsistent analytical results (poor reproducibility) | Instability of the compound in the prepared sample or standard solutions. | Prepare fresh standards and samples for each analytical run. Store stock solutions at low temperatures (-20°C or -80°C) in an appropriate solvent and for a validated period. |
| Hygroscopic nature of the solid compound leading to inaccurate weighing. | Handle the solid compound in a glove box or a low-humidity environment. Dry the compound in a vacuum oven at a mild temperature before weighing, if its thermal stability allows. | |
| Loss of compound during sample preparation | Adsorption of the compound onto glass or plastic surfaces. | Use silanized glassware or polypropylene tubes. Pre-rinse pipette tips and vials with the sample solution. |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol is a general guideline for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method. The extent of degradation should be targeted to be between 5-20%.[4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in an oven at 80°C for 48 hours.
-
At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, and analyze.
-
-
Photolytic Degradation (Solution):
-
Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.
-
Analyze the solution at appropriate time points.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector or LC-MS.
-
The HPLC method should be capable of separating the parent compound from all degradation products. A typical starting point for method development could be a C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., ammonium formate).
4. Data Evaluation:
-
Calculate the percentage of degradation for each stress condition.
-
Evaluate the peak purity of the parent compound to ensure that no degradation products are co-eluting.
-
Attempt to identify the major degradation products using techniques like mass spectrometry (MS).
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Hypothetical degradation pathways.
References
- 1. (1R,2S)-(−)-ノルエフェドリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. byjus.com [byjus.com]
- 7. news-medical.net [news-medical.net]
- 8. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Overcoming challenges in the synthesis of (R)-2-Methylimino-1-phenylpropan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of (R)-2-Methylimino-1-phenylpropan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic pathway for this compound?
The most common and logical synthetic route involves a two-step process. First, the synthesis of the key intermediate, the chiral α-hydroxy ketone (R)-1-hydroxy-1-phenyl-2-propanone. The second step is the condensation of this ketone with methylamine to form the target imine (a Schiff base).
Q2: Why is the stereochemistry of the starting material important?
The target molecule, this compound, has a defined stereocenter at the carbon bearing the hydroxyl group (C1). To achieve the desired (R) configuration in the final product, it is crucial to start with an enantiomerically pure precursor, such as (R)-1-hydroxy-1-phenyl-2-propanone. The use of chiral auxiliaries or enantioselective catalytic methods is paramount for this purpose.[1][2]
Q3: What makes the imine formation step challenging?
Imine formation is a reversible equilibrium reaction.[3][4] The presence of water, a byproduct of the condensation, can easily hydrolyze the imine product back to the starting ketone and amine.[4][5] Therefore, the reaction must be conducted under conditions that actively remove water to drive the equilibrium toward the product.[3][6]
Q4: What is the importance of pH control during imine formation?
The pH must be carefully controlled, typically in a mildly acidic range (pH ~5).[4] If the solution is too acidic, the amine nucleophile (methylamine) will be protonated, rendering it non-nucleophilic.[4] If the solution is too basic, there is insufficient acid to catalyze the reaction, specifically the protonation of the hydroxyl group in the intermediate, which is necessary for its elimination as water.[4]
Troubleshooting Guide
Problem Area 1: Synthesis of (R)-1-hydroxy-1-phenyl-2-propanone (Precursor)
Q: My reaction shows low enantioselectivity. How can I improve the stereochemical control? A:
-
Catalyst Choice: Ensure the use of a suitable chiral catalyst and that it has not degraded. For instance, asymmetric hydrogenation methods often rely on specific chiral ligands (e.g., with Rhodium or Platinum catalysts) whose effectiveness is crucial.[7]
-
Reaction Conditions: Temperature and pressure can significantly impact enantioselectivity. Verify that you are operating within the optimal ranges cited in literature for your specific method.
-
Reagent Purity: Impurities in starting materials or solvents can interfere with the chiral catalyst, leading to lower enantiomeric excess (e.e.).
Q: The yield of the α-hydroxy ketone is low due to side reactions. What are common side products and how can they be minimized? A:
-
Over-oxidation/Reduction: Depending on the synthetic route, the desired product can be further oxidized or reduced. Carefully control the stoichiometry of the oxidizing/reducing agent and monitor the reaction progress closely (e.g., by TLC or LC-MS).
-
Racemization: The chiral center can be susceptible to racemization, especially under harsh pH or high-temperature conditions. Employ milder reaction conditions where possible.
Problem Area 2: Imine Formation (Condensation Step)
Q: The imine formation is not going to completion, and I observe significant amounts of starting ketone. A:
-
Inefficient Water Removal: This is the most common issue. The liberated water is likely hydrolyzing the product.[5]
-
Solution 1: Dean-Stark Apparatus: If your solvent forms an azeotrope with water (e.g., toluene), use a Dean-Stark trap to physically remove water as it forms.[6]
-
Solution 2: Dehydrating Agents: Add a drying agent directly to the reaction mixture. Activated molecular sieves (3Å or 4Å) are highly effective and generally non-reactive.[5][6] Anhydrous magnesium sulfate (MgSO₄) can also be used.
-
-
Le Chatelier's Principle: Use a slight excess (1.1-1.5 equivalents) of the amine to push the equilibrium towards the product.[6]
Q: My final product is unstable and decomposes during workup or purification. A:
-
Hydrolysis: Imines are sensitive to aqueous acid.[3] During workup, avoid acidic washes if possible. Use anhydrous solvents and reagents for extraction and purification.
-
Purification Method: Column chromatography on silica gel can sometimes lead to hydrolysis due to the acidic nature of the silica. Consider using neutral alumina or deactivating the silica gel with a base (e.g., triethylamine) in the eluent. Alternatively, purification by distillation under reduced pressure (if the product is thermally stable) can avoid this issue.
Quantitative Data Summary
Table 1: Representative Conditions for Grignard-based Precursor Synthesis
| Reactant 1 | Reactant 2 | Solvent | Catalyst/Additive | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Chlorobenzene | Isobutyraldehyde | Tetrahydrofuran | Mg, Zn-Na alloy | Reflux (65) | up to 91.1 | >99 | [8] |
| Bromobenzene | Propionaldehyde | Dry Ether | Mg | N/A | N/A | N/A | [9] |
| Phenyl Bromide | Methyl Benzoate | Anhydrous Ether | Mg, Iodine | N/A | N/A | N/A | [10] |
Table 2: Common Conditions and Catalysts for Imine Formation
| Amine | Ketone/Aldehyde | Catalyst | Solvent | Dehydrating Agent | Temperature | Yield | Reference |
| Primary Amine | Aldehyde/Ketone | Acetic Acid (cat.) | Toluene | Dean-Stark | Reflux | Good | [3][6] |
| Isopropylamine | 4-tert-butylcyclohexanone | None | Anhydrous Ether | 4Å Molecular Sieves | Room Temp | 82% | [6] |
| Methylamine | 1-hydroxy-1-phenyl-2-propanone | p-TsOH (cat.) | Benzene | Molecular Sieves | Reflux | N/A | General |
| Primary Amine | Aldehyde/Ketone | Formic Acid (cat.) | MeCN | MgSO₄ | 25-80°C | ~30% (unoptimized) | [11] |
Experimental Protocols
Protocol 1: Synthesis of (R)-1-hydroxy-1-phenyl-2-propanone (This is a generalized protocol based on asymmetric hydrogenation principles, as specific data for this exact synthesis is proprietary. Researchers should consult specialized literature for precise catalyst systems.)
-
Catalyst Preparation: In an inert atmosphere glovebox, charge a pressure reactor with a chiral Rhodium or Platinum catalyst (e.g., Pt/Al₂O₃ modified with a chiral amine like cinchonidine) (1 mol%).[7]
-
Reaction Setup: Add the solvent (e.g., toluene) followed by the substrate, 1-phenyl-1,2-propanedione.
-
Hydrogenation: Seal the reactor, remove it from the glovebox, and purge it with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 40 bar H₂).[7]
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 25-50°C) for 12-24 hours, monitoring hydrogen uptake.
-
Workup: Once the reaction is complete, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture to remove the heterogeneous catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the enantiopure α-hydroxy ketone.
Protocol 2: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser topped with a drying tube, add (R)-1-hydroxy-1-phenyl-2-propanone (1.0 eq) and a suitable solvent such as toluene or benzene.
-
Dehydrating Agent: Add activated 4Å molecular sieves (approximately 1g per 5 mmol of ketone).[5][6]
-
Reagent Addition: Add a solution of methylamine (1.2 eq, either as a solution in THF or bubbled in as a gas) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.01 eq).
-
Reaction: Heat the mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS, looking for the disappearance of the starting ketone.
-
Workup: Cool the reaction to room temperature. Filter off the molecular sieves, washing them with a small amount of anhydrous solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude imine can be purified by vacuum distillation. Caution: The imine may be sensitive to hydrolysis, so all glassware must be dry, and exposure to atmospheric moisture should be minimized.
Visual Guides
Caption: Overall experimental workflow for the two-step synthesis.
Caption: Troubleshooting logic for low-yield imine formation.
References
- 1. 2-Amino-1-phenylpropan-1-ol hydrochloride | Benchchem [benchchem.com]
- 2. 2-Amino-2-methyl-1-phenylpropan-1-ol | 34405-42-0 | Benchchem [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Imine formation-Typical procedures - operachem [operachem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method - Google Patents [patents.google.com]
- 9. brainly.com [brainly.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. reddit.com [reddit.com]
Optimization of reaction conditions for (R)-2-Methylimino-1-phenylpropan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of (R)-2-Methylimino-1-phenylpropan-1-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a common synthetic route: the asymmetric reductive amination of 1-phenyl-1-hydroxy-2-propanone with methylamine.
Issue 1: Low to No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | - Ensure the catalyst has been stored properly under an inert atmosphere. - Perform a test reaction with a known substrate to verify catalyst activity. - Consider using a fresh batch of catalyst. |
| Poor Quality Starting Materials | - Verify the purity of 1-phenyl-1-hydroxy-2-propanone and methylamine using techniques like NMR or GC-MS. - Use freshly distilled or purified starting materials. |
| Suboptimal Reaction Temperature | - Calibrate your heating/cooling system. - Optimize the temperature as indicated in the table below. Lower temperatures often favor higher enantioselectivity but may require longer reaction times. |
| Presence of Water | - Ensure all glassware is thoroughly dried. - Use anhydrous solvents. The presence of water can deactivate the catalyst and hydrolyze the imine intermediate. |
| Incorrect pH | - The pH of the reaction mixture can influence the rate of imine formation and reduction. Optimize the pH by the addition of a suitable acid or base. |
Issue 2: Low Enantioselectivity (Low ee%)
| Potential Cause | Recommended Solution |
| Inappropriate Solvent | - Solvent polarity can significantly impact the transition state of the asymmetric induction step. Screen a variety of anhydrous solvents with different polarities (e.g., Toluene, THF, Dichloromethane, Methanol).[1] |
| Reaction Temperature Too High | - Lowering the reaction temperature can enhance enantioselectivity by favoring the transition state leading to the desired enantiomer. |
| Incorrect Catalyst or Chiral Ligand | - Ensure you are using the correct enantiomer of the chiral catalyst or ligand for the desired (R)-product. - The catalyst-to-ligand ratio may need optimization. |
| Racemization of Product | - Prolonged reaction times or harsh work-up conditions (e.g., high temperatures or extreme pH) can lead to racemization. Minimize reaction time and use mild work-up procedures. |
Issue 3: Formation of Side Products
| Potential Cause | Recommended Solution |
| Reduction of Ketone to Diol | - This occurs if the reduction of the ketone is faster than imine formation. - Increase the concentration of methylamine. - Add the reducing agent slowly to the reaction mixture after the imine has had time to form. |
| Over-alkylation of Amine | - Use a controlled stoichiometry of the methylating agent if performing a stepwise N-methylation. - In reductive amination, ensure an appropriate excess of methylamine to disfavor further reaction of the product. |
| Impurity-Driven Side Reactions | - As mentioned, ensure the purity of your starting materials to avoid unwanted side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method is the asymmetric reductive amination of 1-phenyl-1-hydroxy-2-propanone with methylamine. This can be achieved using a chiral catalyst and a suitable reducing agent. Another approach involves the N-methylation of a precursor like (1R,2S)-(-)-norephedrine.
Q2: How can I optimize the reaction conditions for better yield and enantioselectivity?
Optimization is a multi-parameter process. Key factors to consider are the choice of catalyst, solvent, temperature, and reaction time. A Design of Experiments (DoE) approach can be systematically employed to identify the optimal conditions. Below are tables summarizing typical starting points for optimization.
Table 1: Optimization of Reaction Parameters for Reductive Amination
| Parameter | Range | Optimum (Example) | Effect on Yield | Effect on Enantioselectivity (ee%) |
| Temperature (°C) | -20 to 40 | 0 | Moderate | High |
| Reaction Time (h) | 12 to 48 | 24 | High | Moderate |
| Catalyst Loading (mol%) | 1 to 10 | 2 | High | High |
| Methylamine (equiv.) | 1.1 to 3 | 1.5 | High | Moderate |
Q3: What analytical techniques are suitable for monitoring the reaction progress and determining the enantiomeric excess?
Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) are the most common and reliable methods for determining the enantiomeric excess (ee%) of the product. Reaction progress can be monitored by Thin Layer Chromatography (TLC), GC-MS, or NMR spectroscopy.
Q4: Are there any specific safety precautions I should take?
Yes. Methylamine is a flammable and corrosive gas or liquid. It should be handled in a well-ventilated fume hood. Many catalysts and reducing agents are air and moisture sensitive and should be handled under an inert atmosphere (e.g., Argon or Nitrogen). Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Protocols
Protocol 1: Asymmetric Reductive Amination of 1-phenyl-1-hydroxy-2-propanone
-
Reactor Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add 1-phenyl-1-hydroxy-2-propanone (1.0 eq), the chiral catalyst (e.g., a chiral phosphoric acid or a transition metal complex with a chiral ligand, 0.02 eq), and the anhydrous solvent (e.g., toluene).
-
Imine Formation: Add a solution of methylamine (1.5 eq) in the same solvent dropwise at room temperature. Stir the mixture for 1-2 hours to allow for imine formation.
-
Reduction: Cool the reaction mixture to the desired temperature (e.g., 0 °C) and add the reducing agent (e.g., Hantzsch ester or a silane) portion-wise.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Analysis: Determine the yield and confirm the structure by NMR and MS. Determine the enantiomeric excess by chiral HPLC or GC.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Chiral Separations of 2-Methylimino-1-phenylpropan-1-ol
This technical support guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions (FAQs) for the chiral separation of 2-methylimino-1-phenylpropan-1-ol isomers, a synthetic cathinone derivative.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I not achieving any separation between the 2-methylimino-1-phenylpropan-1-ol enantiomers?
A1: A complete lack of separation is the most common initial challenge. The primary reason is a suboptimal choice of the chiral stationary phase (CSP) or mobile phase. Chiral recognition requires specific interactions between the analyte and the CSP, which are highly dependent on the system's chemistry.
-
Inadequate Chiral Stationary Phase (CSP): The analyte may not have the necessary interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) with the selected CSP. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are often the most successful for separating synthetic cathinones.[1][2]
-
Incorrect Mobile Phase Mode: The polarity of your mobile phase system (Normal Phase, Reversed-Phase, or Polar Organic Mode) dictates how the analyte interacts with the stationary phase. If one mode fails, another may provide the necessary selectivity.[3]
-
Missing Additives: Basic compounds like 2-methylimino-1-phenylpropan-1-ol often require mobile phase additives to improve interaction and peak shape. The absence of an appropriate additive can lead to no separation.
Solution Workflow:
-
Screen Multiple CSPs: It is highly recommended to screen a set of columns with different chiral selectors. A good starting point includes columns with amylose and cellulose backbones.[2][3][4]
-
Test Different Mobile Phase Modes: If normal phase (e.g., hexane/alcohol) doesn't work, try a polar organic mode (e.g., acetonitrile or methanol-based) or a reversed-phase system.[3]
-
Introduce Additives: Add a small amount of a basic additive like diethylamine (DEA) in normal phase or an acidic additive like formic acid (FA) or trifluoroacetic acid (TFA) in reversed-phase or polar organic modes.[5][6]
Q2: My chromatogram shows severe peak tailing. What are the causes and how can I fix it?
A2: Peak tailing is a common form of peak asymmetry, where the back half of the peak is drawn out. For a basic analyte like 2-methylimino-1-phenylpropan-1-ol, the most frequent cause is secondary interaction with acidic silanol groups on the silica support of the column.[7]
-
Silanol Interactions: Residual, un-capped silanol groups on the silica surface can strongly and non-specifically interact with the basic amine group of the analyte, causing tailing.[7]
-
Mobile Phase pH: If using a buffered mobile phase (in reversed-phase), a pH close to the analyte's pKa can result in the presence of both ionized and non-ionized forms, leading to poor peak shape.
-
Column Contamination: Accumulation of strongly retained matrix components on the column inlet frit or packing material can obstruct the sample path.[8]
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause peak dispersion and tailing, especially for early-eluting peaks.[7]
Solutions:
-
Use a Basic Additive: Adding a small concentration (e.g., 0.1-0.2%) of an amine like diethylamine (DEA) or triethylamine (TEA) to the mobile phase will saturate the active silanol sites, minimizing secondary interactions.
-
Adjust Mobile Phase pH: In reversed-phase, ensure the mobile phase pH is at least 2 units away from the analyte's pKa.
-
Use a Guard Column: A guard column can protect the analytical column from contaminants. If tailing appears, replacing the guard column is a simple first step.[8]
-
Minimize System Dead Volume: Use tubing with a narrow internal diameter (e.g., 0.005") and ensure all fittings are properly made to minimize dead volume.[7]
Q3: I'm observing split or shouldered peaks. What does this indicate?
A3: Peak splitting or the appearance of shoulders suggests a disruption in the chromatographic process or the presence of multiple analyte forms.
-
Column Void or Channeling: A void at the column inlet or channeling in the packing bed can cause the sample band to travel through different paths, resulting in a distorted peak.
-
Contaminated Frit/Guard Column: A partially blocked column inlet frit or a contaminated guard column can distort the sample band before it enters the column bed.[8]
-
Mobile Phase/Sample Mismatch: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Co-eluting Interference: An impurity or related compound may be co-eluting with your target peak.
Solutions:
-
Reverse Flush the Column: Disconnect the column and flush it in the reverse direction (do not connect to the detector) with a strong solvent. This may dislodge particulates from the inlet frit.
-
Replace the Guard Column: If you are using a guard column, replace it with a new one.[8]
-
Ensure Sample/Mobile Phase Compatibility: Dissolve your sample in the mobile phase or a weaker solvent whenever possible.
-
Check Column Health: If the problem persists, the column may be irreversibly damaged and need replacement.
Q4: How does temperature impact my chiral separation?
A4: Temperature is a critical parameter that can significantly influence selectivity, efficiency, and peak shape.[9]
-
Selectivity (α): Decreasing the column temperature generally increases chiral selectivity by enhancing the weaker, transient diastereomeric interactions that govern separation.[4][10]
-
Efficiency and Peak Shape: Increasing the temperature typically decreases mobile phase viscosity, which can lead to sharper peaks and better efficiency.[4][10]
-
Retention Time: Higher temperatures usually result in shorter retention times.
Optimization Strategy: If you have partial separation, try decreasing the temperature in 5-10°C increments to see if resolution improves.[9] Conversely, if peaks are broad but show some separation, a modest increase in temperature might improve efficiency and overall resolution. Maintain a stable temperature (± 1°C) for reproducible results.[10]
Data Summary & Key Parameters
The following tables summarize typical starting parameters for developing a chiral separation method for cathinone derivatives like 2-methylimino-1-phenylpropan-1-ol.
Table 1: Recommended Starting Conditions for Method Development
| Parameter | Normal Phase (NP) | Polar Organic Mode (POM) | Reversed-Phase (RP) |
| CSP Type | Polysaccharide (Amylose, Cellulose) | Polysaccharide, Macrocyclic Glycopeptide | Polysaccharide, Macrocyclic Glycopeptide, Cyclodextrin |
| Mobile Phase | n-Hexane / Alcohol (IPA, EtOH) | Acetonitrile or Methanol | Acetonitrile / Water or Methanol / Water |
| Typical Ratio | 90:10 to 99:1 (Hexane:Alcohol) | 100% Organic | 30:70 to 70:30 (Organic:Aqueous) |
| Common Additive | 0.1% - 0.2% Diethylamine (DEA) | 0.1% Formic Acid (FA) or TFA | 0.1% Formic Acid (FA) or Ammonium Acetate |
| Flow Rate (4.6mm ID) | 0.5 - 1.5 mL/min | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Temperature | Ambient to 40°C | 15°C to 40°C | 15°C to 40°C |
| Detection | UV at 230-254 nm | UV at 230-254 nm | UV at 230-254 nm |
Table 2: General Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Separation | Wrong CSP/Mobile Phase combination | Screen different columns (e.g., amylose, cellulose); try different modes (NP, POM, RP). |
| Peak Tailing | Secondary silanol interactions; Column contamination | Add basic/acidic modifier (e.g., 0.1% DEA); use a guard column; check for dead volume.[7] |
| Peak Fronting | Sample overload; Sample solvent too strong | Dilute the sample; dissolve the sample in the mobile phase. |
| Split Peaks | Column void/channeling; Blocked frit | Replace guard column; reverse flush column; if unresolved, replace the column.[8] |
| Drifting Retention Time | Insufficient column equilibration; Temperature fluctuation | Equilibrate with 10-20 column volumes; use a column thermostat.[4] |
| Loss of Resolution | Column contamination or aging | Flush with strong solvent (e.g., DCM, DMF for immobilized columns); regenerate if possible.[11] |
Experimental Protocols
Protocol 1: General Chiral Column Screening
This protocol outlines a systematic approach to identify a suitable chiral stationary phase and mobile phase system.
-
Column Selection: Select a minimum of 3-4 columns with diverse chiral selectors. A recommended starting set includes an amylose-based CSP, a cellulose-based CSP, and a cyclodextrin or macrocyclic glycopeptide-based CSP.[3][4]
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic 2-methylimino-1-phenylpropan-1-ol in a suitable solvent (e.g., methanol or ethanol).
-
Screening in Normal Phase (NP):
-
Equilibrate the first column with a mobile phase of 90:10 n-hexane:isopropanol with 0.1% DEA for at least 15-20 column volumes.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
-
Inject 5 µL of the sample and monitor the chromatogram.
-
If no or poor separation occurs, change the alcohol modifier (e.g., to ethanol) or its percentage.
-
Repeat for all selected columns suitable for normal phase.
-
-
Screening in Polar Organic Mode (POM):
-
Flush the system and equilibrate a suitable column with 100% Methanol + 0.1% TFA.
-
Repeat the injection and analysis as in the NP screen. Test other polar solvents like Acetonitrile if needed.
-
-
Data Evaluation: Compare the resolution (Rs) and selectivity (α) from all runs. A successful "hit" is any condition that shows at least partial separation (Rs > 0.8). This condition can then be further optimized.
Visual Diagrams
Caption: A logical workflow for troubleshooting common issues in chiral HPLC.
References
- 1. mdpi.com [mdpi.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromtech.com [chromtech.com]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. chiraltech.com [chiraltech.com]
Technical Support Center: (R)-2-Methylimino-1-phenylpropan-1-ol Production
Welcome to the technical support center for the synthesis and scale-up of (R)-2-Methylimino-1-phenylpropan-1-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common scalability issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent synthetic strategy involves the reductive amination of a suitable precursor. A common route starts with (R)-1-phenyl-1-hydroxypropan-2-one, which is then reacted with methylamine to form the imine in situ, followed by reduction. Another approach is the direct methylation of (R)-2-amino-1-phenylpropan-1-ol. Biocatalytic methods using transaminases or amine dehydrogenases are also gaining traction due to their high stereoselectivity.
Q2: What are the primary challenges when scaling up the production of this compound?
A2: Key scalability challenges include:
-
Imine Stability: The methylimine intermediate can be unstable and susceptible to hydrolysis or polymerization, especially during prolonged reaction times or temperature fluctuations.[1][2][3][4]
-
Control of Stereochemistry: Maintaining the desired (R) configuration at the carbinol center and controlling the formation of diastereomers during reduction are critical.
-
Byproduct Formation: Over-reduction of the carbonyl group or multiple alkylations on the nitrogen can lead to significant impurities.[5][6]
-
Purification: Separation of the final product from starting materials, reagents, and byproducts, particularly diastereomeric impurities, can be challenging at a large scale.[7][8]
-
Reagent Handling and Cost: The use of expensive or hazardous reagents, such as certain reducing agents or catalysts, can become a significant cost and safety concern during scale-up.[9][10]
Q3: How can I improve the stability of the imine intermediate during the reaction?
A3: To enhance imine stability, consider the following:
-
In Situ Formation and Reaction: Generate the imine in the presence of the reducing agent to ensure it is consumed as it is formed.[4][11]
-
Azeotropic Water Removal: If the imine is formed prior to reduction, use a Dean-Stark apparatus or a suitable drying agent to remove water, which drives the equilibrium towards imine formation and minimizes hydrolysis.[1]
-
Solvent Selection: Use a non-protic organic solvent to minimize hydrolysis.
-
Temperature Control: Maintain a controlled and optimized temperature throughout the reaction to prevent degradation.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Imine Formation | Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting ketone. If incomplete, consider increasing the equivalents of methylamine or extending the reaction time for imine formation. | Increased conversion to the imine intermediate, leading to a higher final product yield. |
| Imine Hydrolysis | Ensure anhydrous conditions. Use dry solvents and reagents. If water is a byproduct, consider using a dehydrating agent or azeotropic removal.[1] | Minimized hydrolysis of the imine back to the starting ketone, preserving the intermediate for reduction. |
| Inefficient Reduction | Optimize the choice and amount of reducing agent. Common choices include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.[11][12] Ensure the reducing agent is active and added under appropriate temperature control. | Complete reduction of the imine to the desired secondary amine. |
| Product Degradation | Analyze for potential degradation pathways. The product may be sensitive to pH or temperature. Adjust work-up conditions accordingly, for instance, by using a buffered aqueous solution. | Improved recovery of the final product during work-up and purification. |
Issue 2: Formation of Significant Byproducts
| Byproduct | Potential Cause | Troubleshooting Step |
| (R)-1-phenyl-1,2-propanediol | Reduction of the starting ketone. | Use a milder or more selective reducing agent that preferentially reduces the imine over the ketone, such as sodium cyanoborohydride at a controlled pH.[12] |
| Over-alkylation Products (e.g., tertiary amine) | Reaction of the product with unreacted starting materials. | Optimize the stoichiometry of the reactants. A stepwise addition of the alkylating agent or controlled reaction time can minimize this. In the case of reductive amination, this is less common with primary amines.[6] |
| Diastereomers | Poor stereocontrol during reduction. | Screen different reducing agents and catalysts. Chiral catalysts or enzymatic reductions can offer higher diastereoselectivity.[13][14] Optimize reaction temperature, as lower temperatures often favor higher selectivity. |
Data Presentation
Table 1: Comparison of Reducing Agents for Imine Reduction
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (R,R:R,S) |
| NaBH₄ | Methanol | 0 - 5 | 2 | 85 | 80:20 |
| NaBH₃CN | Methanol/Acetic Acid | 25 | 4 | 92 | 90:10 |
| H₂/Pd-C (5%) | Ethanol | 25 | 8 | 95 | 95:5 |
| H₂/Raney Ni | Methanol | 50 | 6 | 93 | 92:8 |
Table 2: Effect of Solvent on Imine Formation
| Solvent | Temperature (°C) | Reaction Time (h) | Conversion to Imine (%) |
| Toluene (with Dean-Stark) | 110 | 4 | >98 |
| Dichloromethane | 25 | 6 | 85 |
| Methanol | 25 | 6 | 90 |
| Tetrahydrofuran | 25 | 6 | 88 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
-
Imine Formation (in situ):
-
To a solution of (R)-1-phenyl-1-hydroxypropan-2-one (1 equivalent) in methanol, add a solution of methylamine (1.2 equivalents in methanol) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2 hours. Monitor the formation of the imine by TLC or GC-MS.
-
-
Reduction:
-
Cool the reaction mixture back to 0 °C.
-
Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by crystallization.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical workflow for troubleshooting scalability issues in the synthesis.
References
- 1. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - Imine stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. research.utwente.nl [research.utwente.nl]
- 8. researchgate.net [researchgate.net]
- 9. Chiral Amino Alcohols Market | Global Market Analysis Report - 2035 [futuremarketinsights.com]
- 10. jocpr.com [jocpr.com]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Poisoning in Reactions Involving (R)-2-Methylimino-1-phenylpropan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during the synthesis and reactions of (R)-2-Methylimino-1-phenylpropan-1-ol and related chiral amino alcohols.
Troubleshooting Guides
This section provides a problem-solution format for common issues encountered during the catalytic asymmetric reduction of imines to form chiral amino alcohols.
Issue 1: Low or No Catalytic Activity
| Potential Cause | Recommended Action |
| Catalyst Poisoning by Product | The amine product can act as a poison by coordinating to the metal center of the catalyst, particularly with rhodium-based catalysts.[1][2][3] Consider using a higher catalyst loading or a different catalyst that is less susceptible to product inhibition. In some cases, in situ product removal or performing the reaction in a biphasic system can be beneficial. |
| Poisoning by Impurities in Starting Materials or Solvents | Impurities such as sulfur compounds, water, or other Lewis bases (e.g., acetone, methanol) can deactivate the catalyst.[4] Ensure all starting materials and solvents are of high purity and are appropriately dried. Use of a guard bed to remove specific poisons from the feed stream can also be effective. |
| Incorrect Reaction Conditions | The activity of many asymmetric hydrogenation catalysts is highly sensitive to reaction conditions such as temperature, pressure, and solvent. For instance, some iridium catalysts are deactivated by coordinating solvents. Ensure that the experimental conditions match a validated protocol for the specific catalyst and substrate. |
| Improper Catalyst Activation | Some catalysts require an activation step prior to the reaction. Review the catalyst's technical datasheet or relevant literature to ensure the correct activation procedure is followed. |
Issue 2: Decreased Enantioselectivity
| Potential Cause | Recommended Action |
| Presence of Protic Impurities | Water or other protic impurities can interfere with the chiral environment of the catalyst, leading to a drop in enantioselectivity.[4] Ensure all reagents and solvents are rigorously dried. |
| Sub-optimal Ligand-to-Metal Ratio | The enantioselectivity of many chiral catalysts is highly dependent on the precise ratio of the metal precursor to the chiral ligand. Verify the stoichiometry and consider optimizing this ratio. |
| Reaction Temperature Too High | Higher temperatures can sometimes lead to a decrease in enantioselectivity. Try running the reaction at a lower temperature, although this may require a longer reaction time. |
| Partial Catalyst Decomposition | Over time, the chiral catalyst may partially decompose, leading to the formation of achiral or less selective catalytic species. Monitor the reaction progress and consider adding a fresh portion of the catalyst if enantioselectivity drops significantly over time. |
Issue 3: Inconsistent Reaction Rates
| Potential Cause | Recommended Action |
| Mass Transfer Limitations | In heterogeneous catalysis, or with poorly soluble catalysts, the reaction rate can be limited by the diffusion of reactants to the catalyst surface. Ensure adequate stirring or agitation. |
| Induction Period | Some catalytic systems exhibit an induction period where the active catalytic species is formed in situ. Monitor the reaction from the beginning to determine if this is the case. |
| Changes in Hydrogen Pressure | For hydrogenation reactions, fluctuations in hydrogen pressure can lead to inconsistent reaction rates. Ensure a stable and constant hydrogen supply. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the asymmetric reduction of imines like 2-Methylimino-1-phenylpropan-1-one?
A1: Chiral complexes of rhodium and ruthenium are widely used for the asymmetric hydrogenation and transfer hydrogenation of imines. Examples include cationic rhodium complexes with chiral phosphine ligands such as [Rh(COD)(PPh3)2]PF6, and ruthenium(II) complexes with chiral diamine ligands like the Noyori-type catalyst, RuCl2(chiral diamine)(arene).[1][2] For asymmetric transfer hydrogenation, Ru(II)/TsDPEN complexes are particularly effective.[5][6]
Q2: What are the most common poisons for these catalysts in the context of imine reduction?
A2: The primary poison to be aware of is the amine product itself, which can coordinate to the metal center and inhibit further reaction, a phenomenon well-documented for rhodium catalysts.[1][2][3] Other common poisons include:
-
Sulfur compounds: Even trace amounts can irreversibly poison noble metal catalysts.
-
Water: Can lead to catalyst deactivation and reduced enantioselectivity.[4]
-
Other Lewis bases: Impurities such as other amines, amides, or coordinating solvents can compete for active sites on the catalyst.
Q3: How does the presence of the amine product affect the catalyst performance?
A3: The amine product can act as a competitive inhibitor by binding to the active site of the catalyst. This can lead to a decrease in the reaction rate. In some cases, strong coordination of the amine to the metal center can lead to irreversible deactivation. The extent of poisoning depends on the specific catalyst, the structure of the amine, and the reaction conditions.
Q4: Can a poisoned catalyst be regenerated?
A4: In some cases, catalyst regeneration is possible. The appropriate method depends on the nature of the poison and the catalyst.
-
For deactivation by product inhibition: It may be possible to displace the product by washing the catalyst with a non-coordinating solvent.
-
For poisoning by sulfur: Regeneration can be challenging. It may involve high-temperature treatment under a reducing or oxidizing atmosphere. For example, a sulfur-poisoned Pt/Al2O3 catalyst can be regenerated using ammonia at elevated temperatures.[7]
-
For deactivation by coking: Mild oxidation can sometimes burn off carbonaceous deposits.
It is important to consult the literature or the catalyst manufacturer for specific regeneration protocols, as improper treatment can lead to irreversible damage to the catalyst.
Q5: How can I minimize catalyst poisoning from the outset?
A5: The best strategy is prevention.
-
Use high-purity reagents and solvents: This is the most critical step to avoid introducing external poisons.
-
Degas all solvents: This will remove dissolved oxygen which can oxidize and deactivate some catalysts.
-
Work under an inert atmosphere: Use of a glovebox or Schlenk line techniques will prevent exposure of the catalyst to air and moisture.
-
Consider catalyst choice: If product inhibition is a major issue, explore catalysts that are known to be more robust in the presence of amines.
Quantitative Data on Catalyst Performance
The following table summarizes the impact of various factors on catalyst performance in asymmetric imine reductions, based on data from the literature.
| Factor | Catalyst System | Effect on Performance | Reference |
| Product Inhibition | [Rh(COD)(PPh3)2]PF6 | The amine product PhNHCH2Ph poisons the catalyst by coordination to the Rh through an arene moiety. | [1][2][3] |
| Solvent | Chiral Rhodium Complex | Enantioselectivity can be slightly better in polar solvents. | [8] |
| Water Concentration | Ruthenium Catalysts | Even low concentrations of water (0.1–1% v/v) can cause catalyst decomposition and severely limit productivity. | [4] |
| Formic Acid/Triethylamine Ratio in ATH | Rh-(1S,2S)-TsDPEN | The ratio affects both the reduction rate and enantioselectivity, with an optimal ratio of 1.1 being identified in one study. | [7] |
| Substrate:Catalyst Ratio | Chiral Rhodium Complex | At a higher substrate:catalyst ratio (1000:1), a slight loss of enantioselectivity was observed. | [8] |
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of an Acetophenone-derived Ketimine using a Ru-TsDPEN Catalyst
This protocol is adapted from literature procedures for the asymmetric transfer hydrogenation of ketones and imines and can be used as a starting point for the synthesis of chiral amino alcohols.[5][6][9]
Materials:
-
Ru(II)/η6-arene/diamine catalyst (e.g., [RuCl((S,S)-TsDPEN)(p-cymene)])
-
Substrate (e.g., 2-Methylimino-1-phenylpropan-1-one)
-
Formic acid/triethylamine azeotrope (5:2 molar ratio) or sodium formate
-
Anhydrous, degassed solvent (e.g., dichloromethane, methanol, or water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the Ru(II) catalyst (0.01 mmol, 1 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add the imine substrate (1.0 mmol) to the flask.
-
Add the anhydrous, degassed solvent (5 mL).
-
If using sodium formate, add it to the reaction mixture (5.0 mmol). If using the formic acid/triethylamine azeotrope, add it dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at the desired temperature (e.g., 25-60 °C) and monitor the progress by TLC or GC/LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: General Guidance for Catalyst Regeneration (Example for a Supported Catalyst)
This is a general guideline and the specific conditions will need to be optimized for the particular catalyst and poison.
-
Catalyst Recovery: After the reaction, recover the solid catalyst by filtration.
-
Solvent Washing: Wash the recovered catalyst multiple times with a non-coordinating, anhydrous solvent (e.g., dichloromethane or toluene) to remove any adsorbed product or impurities.
-
Drying: Dry the washed catalyst under high vacuum to remove all traces of solvent.
-
Thermal Treatment (if applicable for coking or specific poisons): In a tube furnace under a controlled atmosphere (e.g., inert gas, dilute oxygen, or hydrogen), heat the catalyst to a specific temperature for a set period. The temperature and atmosphere will depend on the nature of the poison and the thermal stability of the catalyst. Caution: This should only be attempted if the catalyst is known to be thermally stable and the procedure is validated.
-
Activity Test: Test the activity and enantioselectivity of the regenerated catalyst on a small scale to ensure its performance has been restored.
Visualizations
Caption: Catalyst deactivation pathway by product inhibition or external poisons.
Caption: A logical workflow for troubleshooting common issues in catalytic reactions.
Caption: Logical relationships between common catalyst poisons and their effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Amine products and catalyst poisoning in the homogeneous H-2 hydrogenation of Imines catalyzed by the [Rh(COD)(PPh3)(2)]PF6 precursor | UBC Chemistry [chem.ubc.ca]
- 3. researchgate.net [researchgate.net]
- 4. The Impact of Water on Ru-Catalyzed Olefin Metathesis: Potent Deactivating Effects Even at Low Water Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Validation of (R)-2-Methylimino-1-phenylpropan-1-ol's Enantiomeric Excess
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical aspect of quality control and regulatory compliance. This guide provides a comparative overview of established analytical methodologies for the validation of the enantiomeric purity of (R)-2-Methylimino-1-phenylpropan-1-ol, a chiral amino alcohol. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are compared, with supporting experimental protocols adapted from studies on structurally similar compounds.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique for determining the enantiomeric excess of this compound depends on factors such as required sensitivity, sample throughput, and available instrumentation. Chiral HPLC is often the method of choice due to its robustness and wide applicability.[1] GC-MS offers high sensitivity, particularly when coupled with derivatization, while chiral NMR spectroscopy provides a valuable alternative that does not require chromatographic separation.
| Methodology | Principle | Advantages | Disadvantages | Typical Application |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive, leading to different retention times. | High resolution and accuracy, applicable to a wide range of compounds, well-established and validated methods available.[2][3] | Requires expensive chiral columns, method development can be time-consuming. | Routine quality control, purity testing of bulk substances and final products. |
| Chiral GC-MS | Separation of enantiomers (often after derivatization to form diastereomers) on a chiral or achiral capillary column, followed by mass spectrometric detection.[4] | High sensitivity (low limits of detection), provides structural information from mass spectra, suitable for volatile and thermally stable compounds. | Derivatization step can be complex and may introduce errors, not suitable for non-volatile compounds. | Impurity profiling, analysis of trace amounts of the undesired enantiomer. |
| NMR Spectroscopy | Use of a chiral solvating agent (CSA) or chiral derivatizing agent to induce a chemical shift difference between the enantiomers in the NMR spectrum.[5][6] | Rapid analysis, non-destructive, provides structural information, no chromatographic separation needed. | Lower sensitivity compared to chromatographic methods, may require higher sample concentrations, chiral solvating agents can be expensive. | Structural confirmation, in-process control, rapid screening. |
Experimental Protocols
The following protocols are adapted from validated methods for structurally analogous compounds such as cathinone derivatives, ephedrine, and other amino alcohols. These should serve as a starting point for the development and validation of a specific method for this compound.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is based on the enantioseparation of cathinone derivatives and pseudoephedrine.[3][7]
-
Instrumentation: HPLC system with UV detector.
-
Column: A polysaccharide-based chiral stationary phase, such as a Lux i-amylose-1[3] or a Lux 3 µm AMP column[2], is recommended.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol) is typically used in normal-phase chromatography. The exact ratio should be optimized to achieve baseline separation. For example, a starting point could be n-hexane:isopropanol (90:10 v/v) with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume (e.g., 10 µL) of the sample solution.
-
Record the chromatogram and determine the peak areas for the (R)- and (S)-enantiomers.
-
-
Calculation of Enantiomeric Excess (% ee): % ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
Protocol 2: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from methods for the enantiomeric analysis of synthetic cathinones.[4]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization Reagent: A chiral derivatizing agent such as (S)-(-)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride (L-TPC) is used to form diastereomers.[4]
-
Column: A standard achiral capillary column such as a DB-5ms or HP-5ms.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for 1 minute, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10 °C/min.
-
Mass Spectrometry: Electron ionization (EI) mode with a scan range of m/z 50-550.
-
Sample Preparation (Derivatization):
-
Dissolve a small amount of the sample (approx. 1 mg) in an appropriate solvent (e.g., 100 µL of ethyl acetate).
-
Add a solution of the chiral derivatizing agent (e.g., 50 µL of L-TPC in ethyl acetate).
-
Add a small amount of a base (e.g., 10 µL of triethylamine) to catalyze the reaction.
-
Heat the mixture (e.g., at 60 °C for 30 minutes).
-
After cooling, the sample is ready for injection.
-
-
Procedure:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Acquire the data and identify the peaks corresponding to the two diastereomers.
-
-
Calculation of Enantiomeric Excess (% ee): % ee = [ (Peak Areadiastereomer 1 - Peak Areadiastereomer 2) / (Peak Areadiastereomer 1 + Peak Areadiastereomer 2) ] x 100
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is based on the use of chiral solvating agents for the enantiomeric discrimination of amino alcohols.[5][6]
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid is a suitable option for amino alcohols.[5]
-
Solvent: Deuterated methanol (CD3OD) or deuterated chloroform (CDCl3).
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the analyte in 0.6 mL of the deuterated solvent in an NMR tube.
-
Acquire a standard 1H NMR spectrum.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Mix thoroughly and acquire another 1H NMR spectrum.
-
-
Procedure:
-
Compare the spectra before and after the addition of the CSA.
-
Identify a proton signal of the analyte that shows splitting or a chemical shift difference (Δδ) between the two enantiomers in the presence of the CSA.
-
Integrate the signals corresponding to each enantiomer.
-
-
Calculation of Enantiomeric Excess (% ee): % ee = [ (IntegralR - IntegralS) / (IntegralR + IntegralS) ] x 100
Method Validation Data for Analogous Compounds
The following table summarizes typical validation parameters reported in the literature for the enantiomeric analysis of compounds structurally similar to this compound. These values can serve as a benchmark during method development and validation.
| Parameter | Chiral HPLC (Pseudoephedrine)[8] | Chiral GC-MS (Cathinones)[4] |
| Linearity (R²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 1.0 µg injected | 0.26–0.76 µg/L (in urine) |
| Limit of Quantitation (LOQ) | - | 0.86–2.34 µg/L (in urine) |
| Precision (RSD%) | < 1% (for mole fraction) | < 15% |
| Accuracy/Recovery (%) | ± 0.4% (for enantiomeric purity) | 85-115% |
Visualizations
Caption: General workflow for the validation of enantiomeric excess.
References
- 1. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of Ephedrine and Pseudoephedrine Enantiomers | Phenomenex [phenomenex.com]
- 3. Separation of ephedrine and pseudoephedrine enantiomers using a polysaccharide-based chiral column: A normal phase liquid chromatography-high-resolution mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Determination of enantiomeric purity of ephedrine and pseudoephedrine by high-performance liquid chromatography with dual optical rotation/UV absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-2-Methylimino-1-phenylpropan-1-ol and Pseudoephedrine Efficacy
An objective review for researchers and drug development professionals of the pharmacological properties and therapeutic potential of a representative cathinone derivative versus a widely used sympathomimetic amine.
In the landscape of pharmacologically active compounds, a thorough understanding of structure-activity relationships and comparative efficacy is paramount for drug development and therapeutic application. This guide provides a detailed comparison between (R)-2-Methylimino-1-phenylpropan-1-ol, a specific cathinone derivative, and pseudoephedrine, a well-established sympathomimetic agent.
Disclaimer: Limited direct experimental data exists for this compound. Therefore, this comparison extrapolates data from the broader class of cathinone derivatives to provide a probable pharmacological profile. This assumption is based on structural similarities and the known pharmacology of the cathinone class.
Executive Summary
This compound, as a cathinone derivative, is predicted to act as a central nervous system stimulant with a primary mechanism involving the modulation of monoamine transporters. Its efficacy would likely be characterized by psychostimulant effects. In contrast, pseudoephedrine is a well-documented nasal decongestant that primarily acts by stimulating the release of norepinephrine, leading to vasoconstriction in the nasal mucosa. The intended therapeutic applications and overall pharmacological profiles of these two compounds are distinctly different.
Data Presentation: Quantitative Comparison
The following table summarizes the key pharmacological parameters for cathinone derivatives (representing this compound) and pseudoephedrine.
| Parameter | Cathinone Derivatives (General) | Pseudoephedrine | References |
| Primary Mechanism | Monoamine transporter inhibitor/releaser (DAT, NET, SERT) | Norepinephrine releasing agent | [1][2] |
| Primary Pharmacological Effect | CNS stimulant, psychostimulant | Nasal decongestant, sympathomimetic | [3][4][5] |
| Clinical Applications | Limited therapeutic use; some derivatives investigated for antidepressant and anti-obesity effects. | Nasal and sinus congestion relief. | [1][5] |
| Potency as CNS Stimulant | Varies widely depending on the specific derivative; generally less potent than corresponding amphetamines. | Weak psychostimulant. | [1][4] |
| Receptor Affinity | High affinity for DAT, NET, and/or SERT | Very low or negligible affinity for adrenergic receptors. | [1][2] |
| Bioavailability (Oral) | Generally well-absorbed | ~100% | [1][3] |
| Metabolism | N-demethylation, reduction of the keto group, and ring oxidation. | Not extensively metabolized. | [6] |
Experimental Protocols
In Vitro Monoamine Transporter Affinity Assay (for Cathinone Derivatives)
A common method to determine the affinity of cathinone derivatives for monoamine transporters is through radioligand binding assays.
-
Preparation of Synaptosomes: Brain tissue (e.g., from rodents) rich in the desired transporter (e.g., striatum for DAT, hippocampus for SERT, frontal cortex for NET) is homogenized. The homogenate is then centrifuged to isolate the synaptosomal fraction containing the transporters.
-
Binding Assay: Synaptosomes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound (the cathinone derivative).
-
Detection and Analysis: After incubation, the bound and free radioligand are separated by filtration. The radioactivity of the filters is measured using a scintillation counter. The data is then analyzed to determine the inhibition constant (Ki), which reflects the affinity of the compound for the transporter.
Canine Model of Nasal Congestion (for Pseudoephedrine Efficacy)
Animal models are used to objectively measure the decongestant effects of compounds like pseudoephedrine.
-
Animal Model: Anesthetized dogs are often used as their nasal vasculature is sensitive to sympathomimetic amines.
-
Induction of Congestion: Nasal congestion can be induced by the administration of a vasodilator, such as histamine.
-
Drug Administration: Pseudoephedrine is administered intravenously or orally at various doses.
-
Measurement of Nasal Airway Resistance: A rhinomanometer is used to measure the resistance to airflow through the nasal passages before and after drug administration.
-
Data Analysis: A dose-dependent decrease in nasal airway resistance indicates the efficacy of the decongestant.
Signaling Pathways and Experimental Workflow
Signaling Pathway of Cathinone Derivatives
Cathinone derivatives primarily exert their effects by interacting with monoamine transporters, leading to an increase in the extracellular concentrations of dopamine, norepinephrine, and/or serotonin in the synaptic cleft. This enhances neurotransmission.
Caption: Signaling pathway of a representative cathinone derivative.
Signaling Pathway of Pseudoephedrine
Pseudoephedrine's primary mechanism is the displacement of norepinephrine from storage vesicles in presynaptic neurons. This released norepinephrine then acts on adrenergic receptors on smooth muscle cells of blood vessels in the nasal mucosa, causing vasoconstriction.
Caption: Signaling pathway of pseudoephedrine for nasal decongestion.
Experimental Workflow for Efficacy Comparison
A hypothetical experimental workflow to directly compare the efficacy of this compound and pseudoephedrine would involve both in vitro and in vivo studies.
Caption: Experimental workflow for comparing the efficacy of the two compounds.
References
- 1. research.universityofgalway.ie [research.universityofgalway.ie]
- 2. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]
- 3. Pseudoephedrine - Wikipedia [en.wikipedia.org]
- 4. Cathinone derivatives: a review of their chemistry, pharmacology and toxicology. - Drugs and Alcohol [drugsandalcohol.ie]
- 5. Pseudoephedrine: MedlinePlus Drug Information [medlineplus.gov]
- 6. go.drugbank.com [go.drugbank.com]
Comparative Study of Catalysts for the Synthesis of (R)-2-Methylimino-1-phenylpropan-1-ol
For Immediate Publication
A Detailed Comparison of Catalytic Systems for the Synthesis of a Key Pharmaceutical Intermediate
Researchers, scientists, and professionals in drug development now have access to a comprehensive comparative guide on catalysts used in the synthesis of (R)-2-Methylimino-1-phenylpropan-1-ol. This crucial intermediate is a precursor in the manufacturing of widely used pharmaceuticals such as ephedrine and pseudoephedrine. This guide provides an objective analysis of catalyst performance, supported by experimental data from patent literature, to aid in the selection of optimal synthetic routes.
The synthesis of this compound is typically achieved through the reductive amination of (R)-phenylacetylcarbinol (PAC). This process involves the formation of the imine intermediate followed by its immediate reduction. The choice of catalyst is paramount to the efficiency and overall yield of this transformation. This guide focuses on a comparison of palladium and platinum catalysts, which are frequently cited for this reaction.
Comparative Performance of Catalysts
The following table summarizes the performance of palladium and platinum catalysts in the reductive amination of (R)-phenylacetylcarbinol. The data, extracted from patent literature, highlights the conversion to the final product, ephedrine, which serves as a direct indicator of the catalyst's efficacy in the preceding imine formation and reduction steps.
| Catalyst | Substrate | Reagents | Solvent System | Temperature (°C) | Pressure | Reaction Time (h) | Conversion/Yield |
| Palladium | (R)-Phenylacetylcarbinol | Liquid Methylamine, H₂ | Liquid CO₂ | 35 | 1500 psi | 24 | 78% conversion to ephedrine |
| Palladium | (R)-Phenylacetylcarbinol | 2.0M Methylamine in THF, H₂ | Liquid CO₂ | 35 | 1500 psi | 24 | 97% conversion to ephedrine |
| Palladium | (R)-Phenylacetylcarbinol | Gaseous Methylamine, H₂ | Liquid CO₂ | 35 | 1500 psi | 24 | 32% conversion to ephedrine |
| Palladium | (R)-Phenylacetylcarbinol | Liquid Methylamine, H₂ | Liquid CO₂ | Room Temp. | 1500 psi | 24 | 63% conversion to ephedrine |
| Platinum | (R)-Phenylacetylcarbinol | 33% Methylamine solution, H₂ | Ether | Not Specified | Up to 3 atm | 2-3 | ~110 g of ephedrine HCl from 300 ml of PAC |
Experimental Protocols
Detailed methodologies for the catalytic reductive amination of (R)-phenylacetylcarbinol are provided below. These protocols are based on procedures described in patent literature and are intended for research and development purposes.
Palladium-Catalyzed Reductive Amination in Supercritical Carbon Dioxide
This procedure outlines a representative method for the reductive amination of (R)-phenylacetylcarbinol using a palladium catalyst in a supercritical fluid environment.
Materials:
-
(R)-Phenylacetylcarbinol (PAC)
-
Palladium catalyst (e.g., Pd on carbon)
-
Methylamine (liquid, solution in THF, or gaseous)
-
Hydrogen gas
-
Liquid Carbon Dioxide
Equipment:
-
High-pressure stainless steel reactor
-
Magnetic stirrer
-
Temperature and pressure control systems
Procedure:
-
The high-pressure reactor is charged with (R)-phenylacetylcarbinol and the palladium catalyst.
-
The appropriate form of methylamine is introduced into the reactor. For instance, a 5-fold excess of a 2.0M solution of methylamine in THF.
-
The reactor is sealed and initially pressurized with hydrogen gas to approximately 400 psi.
-
Liquid carbon dioxide is then pumped into the reactor to reach a final pressure of around 1500 psi.
-
The reaction mixture is stirred and heated to the desired temperature (e.g., 35°C) for a specified duration (e.g., 24 hours).
-
Upon completion, the reactor is cooled to room temperature and slowly depressurized.
-
The reaction mixture is typically extracted with an organic solvent, and the product is isolated and purified using standard laboratory techniques.
Platinum-Catalyzed Reductive Amination
The following protocol is a general outline for the reductive amination of (R)-phenylacetylcarbinol using a platinum catalyst, as adapted from patent descriptions.
Materials:
-
(R)-Phenylacetylcarbinol (PAC)
-
Platinum catalyst (e.g., platinum on a suitable support)
-
33% aqueous solution of methylamine
-
Hydrogen gas
-
Ether
Equipment:
-
Hydrogenation apparatus (e.g., Parr shaker)
-
Filtration setup
-
Separatory funnel
Procedure:
-
The hydrogenation vessel is charged with (R)-phenylacetylcarbinol, the platinum catalyst, and the aqueous methylamine solution.
-
Ether is added as a solvent.
-
The vessel is sealed and pressurized with hydrogen to a pressure of up to 3 atmospheres.
-
The mixture is agitated until the theoretical amount of hydrogen is consumed, which typically takes 2-3 hours.
-
After the reaction is complete, the catalyst is removed by filtration.
-
The ether layer is separated, and the aqueous layer is extracted with ether.
-
The combined ether extracts are then treated with hydrochloric acid to precipitate the product as ephedrine hydrochloride.
-
The product is collected by filtration and can be further purified by recrystallization.
Visualizing the Process and Decision Making
To further clarify the experimental process and the logic for catalyst selection, the following diagrams are provided.
A Comparative Guide to Enantioselective Ketone Reduction: Featuring (R)-2-Methylimino-1-phenylpropan-1-ol Derivatives and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure secondary alcohols is a cornerstone of modern asymmetric synthesis, with broad applications in the pharmaceutical and fine chemical industries. A variety of methods have been developed for the enantioselective reduction of prochiral ketones, each with its own set of advantages and limitations. This guide provides a comparative overview of the enantioselective reduction of ketones using catalysts derived from (R)-2-Methylimino-1-phenylpropan-1-ol and its precursors, benchmarked against other prominent catalytic systems.
While direct performance data for this compound is not extensively reported in the literature, its structural similarity to well-studied chiral amino alcohols, such as (1R,2S)-(-)-norephedrine, allows for a strong inferential analysis of its potential as a chiral ligand. It is anticipated that this imino alcohol would be utilized to form an oxazaborolidine catalyst in situ for the asymmetric reduction of ketones with borane.
In-Situ Catalyst Formation from Chiral Amino Alcohols
The primary application of chiral amino alcohols like the parent compound of our topic, (1R,2S)-(-)-norephedrine, is in the in situ formation of oxazaborolidine catalysts. This approach offers convenience and avoids the isolation of often sensitive catalyst molecules.[1][2][3]
Experimental Workflow: In-Situ Catalyst Generation and Ketone Reduction
The general procedure involves the reaction of the chiral amino alcohol with a borane source, such as borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF), to form the active oxazaborolidine catalyst. The prochiral ketone is then introduced, and the reduction proceeds to yield the chiral secondary alcohol.
Caption: General workflow for the in-situ generation of an oxazaborolidine catalyst and subsequent enantioselective ketone reduction.
Performance Comparison: (R)-Amino Alcohol Derivatives vs. Alternatives
The effectiveness of an enantioselective reduction is primarily measured by the chemical yield and the enantiomeric excess (ee%) of the desired alcohol enantiomer. Below is a comparison of the expected performance of a catalyst derived from a norephedrine-type ligand with other well-established methods for the reduction of acetophenone, a common benchmark substrate.
| Catalyst System/Method | Ligand/Catalyst | Reductant | Substrate | Yield (%) | ee (%) | Reference(s) |
| In-Situ Oxazaborolidine (Norephedrine-derived) | (1S,2R)-(-)-Norephedrine derivative | BH₃·SMe₂ | Acetophenone | ~95 | ~90 | [4] |
| Corey-Bakshi-Shibata (CBS) Reduction | (R)-2-Methyl-CBS-oxazaborolidine | Catecholborane | Acetophenone | High | >95 | [5][6] |
| Asymmetric Transfer Hydrogenation (ATH) | [(R,R)-TsDPEN]RuCl | Isopropanol | Acetophenone | >99 | >99 | [7] |
| Enzymatic Reduction | Candida tropicalis PBR-2 | Glucose | Acetophenone | 43 | >99 | [4] |
| Chirally Modified Metal Hydride | BINAL-H | LiAlH₄ | Acetophenone | High | >90 | [8] |
Note: The data for the norephedrine-derived system is based on structurally similar amino alcohols reported in the literature, as specific data for the imino derivative is limited.
Detailed Experimental Protocols
Protocol 1: Enantioselective Reduction of Acetophenone using an In-Situ Generated Oxazaborolidine Catalyst
This protocol is adapted from procedures for chiral amino alcohols structurally similar to the parent compound of this compound.[9]
-
Catalyst Formation: To a solution of the chiral amino alcohol (e.g., a (1R,2S)-norephedrine derivative) (0.1 mmol) in anhydrous THF (5 mL) under an inert atmosphere (e.g., argon or nitrogen) at room temperature, is added a 1.0 M solution of borane-dimethyl sulfide complex in THF (1.2 mL, 1.2 mmol). The mixture is stirred for 1 hour at room temperature.[9]
-
Reduction: The solution is cooled to the desired reaction temperature (e.g., 0 °C or -20 °C). A solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) is added dropwise over 10 minutes.
-
Monitoring and Quenching: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of methanol (2 mL).
-
Work-up and Isolation: The solvent is removed under reduced pressure. The residue is dissolved in diethyl ether (20 mL) and washed with 1 M HCl (10 mL), saturated aqueous NaHCO₃ solution (10 mL), and brine (10 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
Analysis: The enantiomeric excess is determined by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is a general representation of ATH reactions.[7]
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, a rhodium or ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and a chiral diamine ligand (e.g., (R,R)-TsDPEN) are dissolved in a suitable solvent like isopropanol. The mixture is stirred to form the active catalyst complex.
-
Reaction Setup: A solution of acetophenone in isopropanol is prepared. A base, typically sodium isopropoxide or potassium tert-butoxide, is added to the reaction mixture.
-
Reduction: The substrate solution is added to the catalyst solution, and the reaction is stirred at a specific temperature (e.g., room temperature or slightly elevated) until completion as monitored by TLC or GC.
-
Work-up and Isolation: The reaction mixture is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
-
Analysis: The ee is determined by chiral HPLC or GC.
Mechanistic Insights and Logical Relationships
The enantioselectivity in oxazaborolidine-catalyzed reductions is governed by the formation of a rigid six-membered transition state. The chiral ligand directs the coordination of the ketone in a way that one face of the carbonyl group is preferentially shielded, leading to the hydride attack from the less hindered face.
Caption: Simplified logical relationship in the CBS reduction mechanism.
Conclusion
The enantioselective reduction of prochiral ketones is a well-developed field with several robust methodologies. While specific data for this compound is scarce, its structural relationship to known effective chiral amino alcohols suggests its potential as a valuable ligand for in situ generated oxazaborolidine catalysts. This approach offers operational simplicity and can provide high enantioselectivities.
For researchers and drug development professionals, the choice of method will depend on factors such as substrate scope, desired enantioselectivity, cost of the catalyst, and scalability. Established methods like the CBS reduction and asymmetric transfer hydrogenation often provide higher and more consistent enantioselectivities for a broader range of substrates. However, the development and exploration of new ligands, such as the title imino alcohol, remain a crucial area of research for discovering more efficient and cost-effective catalytic systems. It is recommended to screen several methods to identify the optimal conditions for a specific ketone reduction.
References
- 1. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols | Semantic Scholar [semanticscholar.org]
- 3. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 4. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. york.ac.uk [york.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective synthesis of norephedrine and norpseudoephedrine by using asymmetric transfer hydrogenation accompanied by dynamic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uwindsor.ca [uwindsor.ca]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Analysis of (R)-2-Methylimino-1-phenylpropan-1-ol Cross-Reactivity in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted cross-reactivity of (R)-2-Methylimino-1-phenylpropan-1-ol in common immunoassays. Due to a lack of direct experimental studies on this specific compound, this analysis is based on its structural similarity to known synthetic cathinones and phenylpropanolamine derivatives. The information presented herein is intended to guide researchers in the potential cross-reactivity behavior of this molecule and to provide standardized protocols for its empirical evaluation.
Introduction to this compound
This compound is a chiral molecule belonging to the phenylpropanolamine class. Its structure, featuring a phenyl group, a hydroxyl group, and a methylimino group, suggests a potential for cross-reactivity in immunoassays designed to detect structurally related compounds, such as cathinones, amphetamines, and their metabolites. The IUPAC name for this compound is (1R)-2-(methylimino)-1-phenylpropan-1-ol[1].
Chemical Structure:
Predicted Cross-Reactivity Profile
Direct experimental data on the cross-reactivity of this compound in commercially available immunoassays is not currently available in the public domain. However, based on its structural features, we can predict its likely cross-reactivity profile by comparing it to structurally similar compounds for which experimental data exists.
The core structure of this compound is closely related to N-methyl-cathinone and ephedrine. Synthetic cathinones, as a class, have demonstrated variable cross-reactivity in immunoassays. Generally, they exhibit low cross-reactivity in standard amphetamine and methamphetamine screening assays but can be detected by more specific assays targeting cathinone derivatives[2][3].
Comparison with Structurally Similar Compounds
The following table summarizes the known cross-reactivity of compounds structurally related to this compound. This data provides a basis for predicting the potential interactions of the target compound in similar assays.
| Compound | Structural Similarity to Target | Immunoassay Type | Reported Cross-Reactivity | Reference |
| Methcathinone | High (N-methyl and beta-keto group) | Amphetamine/Methamphetamine ELISA | <4% | [2] |
| Methcathinone | High (N-methyl and beta-keto group) | Randox Mephedrone/Methcathinone kit | Detectable at 150 ng/mL | [2] |
| Mephedrone (4-methylmethcathinone) | Moderate (additional methyl group) | Amphetamine/Methamphetamine ELISA | Low | [4] |
| Mephedrone (4-methylmethcathinone) | Moderate (additional methyl group) | Randox Mephedrone/Methcathinone kit | High | [5] |
| Ephedrine | High (isomeric, hydroxyl instead of keto) | Amphetamine Immunoassays | Can cause false positives | [6] |
| Pseudoephedrine | High (diastereomeric, hydroxyl instead of keto) | Amphetamine Immunoassays | Can cause false positives | [6] |
| Methylone | Moderate (methylenedioxy group) | MDMA Immunoassay | Can cause false positives | [7] |
Note: Cross-reactivity is highly dependent on the specific antibodies used in the immunoassay kit. The values presented are indicative and may vary between different manufacturers and assay formats.
Experimental Protocols
To empirically determine the cross-reactivity of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is the recommended method for this small molecule.
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol is a generalized procedure and should be optimized for the specific antibody and conjugate used.
Materials:
-
96-well microtiter plates
-
This compound standard
-
Structurally related competitor compounds
-
Specific antibody against a related compound (e.g., methcathinone)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugate)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add a fixed concentration of the enzyme-conjugated antigen and varying concentrations of the test compound (this compound) or standard to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value. Cross-reactivity is typically calculated as: (IC50 of standard / IC50 of test compound) x 100%.
Signaling Pathways and Logical Relationships
The psychoactive effects of cathinone derivatives and phenylpropanolamines are primarily mediated through their interaction with monoamine transporters in the central nervous system. These compounds can act as releasing agents or reuptake inhibitors of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).
Predicted Signaling Pathway for this compound
Based on its structure, this compound is predicted to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT), leading to increased synaptic concentrations of these neurotransmitters.
Caption: Predicted interaction of this compound with monoamine transporters.
Experimental Workflow for Cross-Reactivity Determination
The logical workflow for assessing the cross-reactivity of a novel compound is a multi-step process that moves from initial screening to confirmatory analysis.
Caption: Workflow for determining and confirming the cross-reactivity of a novel compound.
Conclusion
While direct experimental data for this compound is lacking, its structural analogy to synthetic cathinones and ephedrine provides a strong basis for predicting its cross-reactivity profile. It is anticipated to show low reactivity in broad amphetamine screens but may be detected by more specific cathinone-targeted immunoassays. Empirical validation using the provided competitive ELISA protocol is essential to definitively characterize its cross-reactivity. The signaling pathway is likely to involve the modulation of dopamine and norepinephrine transporters, consistent with other psychoactive phenylpropanolamines. This guide serves as a foundational resource for researchers investigating the analytical detection and pharmacological properties of this compound.
References
- 1. This compound | C10H13NO | CID 656502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Validation of the Only Commercially Available Immunoassay for Synthetic Cathinones in Urine: Randox Drugs of Abuse V Biochip Array Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ohsu.edu [ohsu.edu]
- 7. Underreporting of synthetic cathinone poisoning with clinical immunoassays: An experimental and observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Chiral Amino Alcohols in the Asymmetric Addition of Diethylzinc to Benzaldehyde
A Comparative Guide for Researchers in Asymmetric Catalysis
Initial Scope: This guide was initially intended to benchmark the performance of (R)-2-Methylimino-1-phenylpropan-1-ol in asymmetric catalysis. However, a comprehensive literature search revealed no available experimental data on the catalytic performance of this specific imine. Therefore, to provide a valuable and relevant resource, this guide focuses on the performance of its parent amino alcohol, (1R,2R)-(-)-Pseudoephedrine , and compares it with other structurally similar and widely used chiral amino alcohol catalysts: (1R,2S)-(-)-Norephedrine and (1S,2R)-(+)-N,N-dibutylnorephedrine (DBNE) . The benchmark reaction selected for this comparison is the well-established enantioselective addition of diethylzinc to benzaldehyde, a standard for evaluating the efficacy of new chiral catalysts.
Performance Comparison of Chiral Amino Alcohol Catalysts
The enantioselective addition of diethylzinc to benzaldehyde yields chiral 1-phenyl-1-propanol. The effectiveness of the chiral amino alcohol catalysts is determined by the chemical yield and the enantiomeric excess (ee%) of the product. The data presented below is compiled from various sources and highlights the typical performance of these catalysts under optimized conditions.
| Catalyst | Structure | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Product Configuration |
| (1R,2R)-(-)-Pseudoephedrine | 2 | Toluene | 0 | 24 | 95 | 86 | (R) | |
| (1R,2S)-(-)-Norephedrine | 2 | Toluene | 0 | 24 | 92 | 78 | (R) | |
| (1S,2R)-(+)-N,N-dibutylnorephedrine (DBNE) | ![]() | 5 | Toluene | 0 | 24 | >95 | 94 | (S) |
Experimental Protocols
Below is a representative experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol catalyst.
Materials:
-
Chiral amino alcohol catalyst (e.g., (1R,2R)-(-)-Pseudoephedrine)
-
Anhydrous toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Freshly distilled benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chiral amino alcohol catalyst (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).
-
Reaction Mixture: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via a syringe. Stir the resulting mixture at 0 °C for 30 minutes.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 24 hours).
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (10 mL) at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Purification and Analysis: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the chiral 1-phenyl-1-propanol.
-
Characterization: Determine the yield of the purified product. The enantiomeric excess (ee%) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the proposed catalytic cycle for the addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol and a typical experimental workflow.
Caption: Proposed catalytic cycle for the chiral amino alcohol-catalyzed addition of diethylzinc to an aldehyde.
Caption: A typical experimental workflow for the asymmetric addition of diethylzinc to benzaldehyde.
Characterization of (R)-2-Methylimino-1-phenylpropan-1-ol Impurities: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive framework for the characterization of potential impurities in (R)-2-Methylimino-1-phenylpropan-1-ol. Due to the limited availability of public data on the specific impurity profile of this compound, this document focuses on outlining potential impurities based on synthetic routes of analogous compounds, and details the experimental protocols for their identification and quantification. This guide is intended to be a practical tool for researchers to establish a robust impurity control strategy.
Potential Impurities in this compound
Impurities in a drug substance can originate from various sources, including the manufacturing process (process-related impurities) and degradation of the API over time (degradation products). Based on the general understanding of the synthesis of similar phenylpropanolamine derivatives, the following table outlines potential impurities that could be present in this compound.
| Impurity Type | Potential Impurity Name | Potential Source |
| Process-Related | (S)-2-Methylimino-1-phenylpropan-1-ol (Diastereomer) | Incomplete stereoselective synthesis or racemization |
| 1-Phenylpropan-1-one | Incomplete reduction of the ketone precursor | |
| Benzaldehyde | Starting material or by-product | |
| Methylamine | Reagent | |
| Degradation | 1-Phenyl-1-propanone (Oxidation product) | Oxidation of the alcohol group |
| Benzoic acid | Further oxidation of degradation products |
Comparative Analytical Techniques
The characterization and quantification of impurities require a suite of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone for impurity profiling, often coupled with mass spectrometry (MS) for identification. Gas Chromatography (GC-MS) is suitable for volatile impurities, and chiral chromatography is essential for separating stereoisomers.
| Analytical Technique | Principle | Applicability for this compound Impurities | Detection Limit |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Quantifying known and unknown non-volatile impurities. | ~0.01% |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass analysis | Identification of unknown impurities by providing molecular weight information. | ~0.001% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis | Analysis of residual solvents and volatile impurities. | ppm levels |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Separation of enantiomers and diastereomers | Quantifying the diastereomeric purity of this compound. | ~0.1% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information | Elucidation of the chemical structure of isolated impurities. | >1% |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and reliable results. Below are general methodologies that can be adapted for the analysis of this compound and its impurities.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Diastereomeric Purity
-
Column: A chiral stationary phase (CSP) column suitable for amine-containing compounds (e.g., polysaccharide-based CSP).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Visualizing Workflows and Pathways
To provide a clearer understanding of the processes involved in impurity characterization, the following diagrams illustrate a potential synthetic pathway, a general workflow for impurity identification, and a decision-making process for selecting the appropriate analytical technique.
Caption: A potential synthetic pathway highlighting stages where impurities may arise.
Caption: General workflow for the identification and characterization of impurities.
Caption: Decision tree for selecting the appropriate analytical technique.
This guide provides a foundational understanding and a practical approach for the characterization of impurities in this compound. By applying these principles and methodologies, researchers can ensure the quality, safety, and efficacy of this pharmaceutical compound.
Safety Operating Guide
Proper Disposal of (R)-2-Methylimino-1-phenylpropan-1-ol: A Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel handling (R)-2-Methylimino-1-phenylpropan-1-ol must adhere to stringent disposal protocols due to its chemical nature and regulatory considerations. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of personnel and compliance with regulations.
This compound is a cathinone derivative and is structurally related to phenylpropanolamine, substances that are controlled or are listed as chemical precursors in many jurisdictions. Therefore, its disposal requires a method that renders the substance "non-retrievable," meaning it cannot be easily re-isolated or transformed back into a controlled substance.
Key Safety and Handling Information
Quantitative Data Summary
The following table summarizes key data for this compound and a structurally similar compound. This information is critical for assessing the risks associated with its handling and disposal.
| Property | This compound | 2-Methyl-1-phenyl-1-propanol (Analogue) |
| Molecular Formula | C₁₀H₁₃NO | C₁₀H₁₄O |
| Molecular Weight | 163.22 g/mol | 150.22 g/mol |
| Boiling Point | Not available | 124 - 125 °C |
| Flash Point | Not available | Combustible liquid |
| Physical State | Not available (likely liquid or solid) | Liquid |
Disposal Procedures
The primary goal for the disposal of this compound is to ensure it is rendered non-retrievable, in accordance with regulations such as those set forth by the Drug Enforcement Administration (DEA) for controlled substances and their analogues. Two main disposal pathways are recommended: transfer to a licensed waste disposal facility or chemical degradation prior to disposal.
1. Transfer to a Licensed Hazardous Waste Disposal Facility (Recommended)
This is the most straightforward and compliant method for the disposal of this compound.
-
Step 1: Segregation and Labeling: Isolate the waste material in a clearly labeled, sealed, and appropriate container. The label should include the chemical name, quantity, and hazard information.
-
Step 2: Storage: Store the container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.
-
Step 3: Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal. Ensure the company is authorized to handle controlled substance analogues.
2. Chemical Degradation (For experienced personnel only)
Chemical degradation can be used to alter the structure of the molecule, but it is crucial to understand that the degradation products may also be hazardous or regulated. The following procedure describes the hydrolysis of the imine functional group.
Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound
-
Objective: To hydrolyze the imine bond to form the corresponding ketone (cathinone) and amine (methylamine). Note: Cathinone is a Schedule I controlled substance, and this procedure does not render the material non-retrievable on its own. The resulting mixture must still be disposed of as hazardous waste.
-
Materials:
-
This compound waste
-
Dilute hydrochloric acid (e.g., 1 M HCl) or another suitable acid catalyst
-
Stirring apparatus
-
Appropriate reaction vessel
-
pH indicator paper
-
-
Procedure:
-
In a well-ventilated fume hood, cautiously add the this compound waste to a reaction vessel.
-
Slowly add an excess of dilute hydrochloric acid to the vessel while stirring. The reaction is typically carried out in an aqueous solution.
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) if necessary.
-
Once the hydrolysis is complete, the resulting solution will contain cathinone hydrochloride and methylamine hydrochloride.
-
This mixture must be collected, labeled as hazardous waste containing a controlled substance analogue, and disposed of through a licensed hazardous waste disposal company. Under no circumstances should this mixture be disposed of down the drain.
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Regulatory Compliance
It is the responsibility of the generator to properly classify and dispose of chemical waste in accordance with all local, state, and federal regulations. Given the relationship of this compound to controlled substances, it is imperative to err on the side of caution and treat it as a regulated substance. Always consult with your institution's EHS department for specific guidance and to ensure full compliance.
Essential Safety and Operational Guidance for Handling (R)-2-Methylimino-1-phenylpropan-1-ol
Disclaimer: No specific Safety Data Sheet (SDS) is available for (R)-2-Methylimino-1-phenylpropan-1-ol. The following guidance is based on the safety information for the closely related compound, 2-Methyl-1-phenyl-1-propanol. Researchers should handle this compound with caution and consult with a qualified safety professional to conduct a comprehensive risk assessment before use.
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Standards/Specifications |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[1] |
| Skin Protection | Chemical-resistant gloves (inspected before use) | Must satisfy EU Directive 89/686/EEC and EN 374[1] |
| Fire/flame resistant and impervious lab coat or clothing | Not specified | |
| Respiratory Protection | Full-face respirator | Use if exposure limits are exceeded or irritation occurs[1] |
| Self-contained breathing apparatus (SCBA) | For firefighting and major spills[1][2] |
Safe Handling and Storage
To ensure safe handling and storage, the following procedures should be implemented:
-
Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition. Use non-sparking tools to prevent fire from electrostatic discharge.[1][2]
-
Contact Avoidance: Take measures to avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1]
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following steps should be taken:
-
Spill Containment: For spills, remove all ignition sources and evacuate personnel to a safe area.[1] Use appropriate PPE and contain the spill with inert absorbent material.
-
Waste Disposal: Dispose of the chemical and any contaminated materials in suitable, closed containers.[1][2] All waste must be disposed of through a licensed chemical destruction facility. Do not discharge into sewer systems or the environment.[1]
Visualized Workflows
The following diagrams illustrate the procedural workflow for safely handling the compound and the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: General workflow for handling this compound.
Caption: Decision matrix for selecting appropriate PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

